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  • Product: 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one
  • CAS: 61815-25-6

Core Science & Biosynthesis

Foundational

Crystal Structure and Stereochemistry of 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one

An In-Depth Technical Whitepaper for Structural Biologists and Drug Development Professionals Published: March 18, 2026 Executive Summary The heterocyclic scaffold 1-acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one (com...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Structural Biologists and Drug Development Professionals Published: March 18, 2026

Executive Summary

The heterocyclic scaffold 1-acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one (commonly referred to as 1-acetyl-5-phenyl-2-thiohydantoin) is a privileged pharmacophore with documented efficacy in antiandrogen therapies, anticonvulsant applications, and selective histone deacetylase (HDAC) inhibition [5]. Understanding its precise three-dimensional architecture, stereochemical dynamics, and solid-state packing is critical for rational drug design.

This whitepaper provides an authoritative analysis of the compound's crystal structure, detailing how the C5 stereocenter and the N1-acetyl modification dictate its supramolecular assembly. By synthesizing current crystallographic methodologies with field-proven thermodynamic principles, this guide serves as a definitive resource for researchers conducting X-ray diffraction (XRD) and structure-activity relationship (SAR) studies on thiohydantoin derivatives.

Molecular Architecture & Stereochemical Dynamics

The C5 Stereocenter and Chiral Integrity

The core of the molecule is an imidazolidin-4-one ring featuring a sulfanylidene (=S) group at position 2. The C5 carbon is sp³-hybridized and serves as the sole stereogenic center, bonding to a hydrogen atom, a phenyl ring, the N1 atom, and the C4 carbonyl carbon.

Depending on the synthetic origin (e.g., cyclization of racemic vs. enantiopure phenylglycine derivatives), the compound crystallizes either as a racemate in a centrosymmetric space group (typically P1ˉ or P21​/c ) or as a homochiral crystal in a non-centrosymmetric space group (such as P21​21​21​ ) [3]. The stereochemistry at C5 is not merely a structural footnote; it actively dictates the orientation of the bulky phenyl group, which in turn influences the facial shielding of the heterocyclic core during stereoselective reactions, such as aldol additions [4].

The Role of N1-Acetylation

In unsubstituted 2-thiohydantoins, both N1 and N3 act as hydrogen bond donors, creating complex, multi-directional hydrogen-bonding networks [1]. The introduction of the acetyl group at N1 fundamentally alters the molecule's electronic and steric profile:

  • Donor Elimination: The N1 position can no longer act as a hydrogen bond donor, forcing the crystal packing to rely exclusively on the N3–H proton.

  • Steric Hindrance: The acetyl group restricts the rotational freedom of the adjacent C5-phenyl substituent, locking the molecule into a preferred conformation that minimizes 1,3-allylic strain.

  • Electron Withdrawal: The acetyl carbonyl withdraws electron density from the imidazolidine ring, subtly shortening the N1–C2 bond due to partial double-bond character and increasing the acidity of the N3–H proton.

Structural_Drivers Core 1-Acetyl-5-phenyl-2- sulfanylideneimidazolidin-4-one C5 C5 Stereocenter (Chiral Axis) Core->C5 N1 N1-Acetyl Group (Steric Shielding) Core->N1 N3 N3-H Donor (H-Bonding) Core->N3 Out1 Enantiomeric/Racemic Packing Space Groups C5->Out1 Out2 Restricted Rotation & Conformation N1->Out2 Out3 C(6) Chain or R2,2(8) Dimer Motifs N3->Out3

Fig 1: Structural drivers dictating the crystallographic packing of the thiohydantoin derivative.

Supramolecular Architecture & Hydrogen Bonding Networks

The crystal packing of 1-acetyl-5-phenyl-2-thiohydantoin is governed by the competition between two primary hydrogen bond acceptors: the C4=O carbonyl oxygen and the C2=S thiocarbonyl sulfur.

Graph-Set Motifs

Because oxygen is significantly more electronegative and a harder Lewis base than sulfur, the N3–H···O=C hydrogen bond is thermodynamically favored over the N3–H···S=C interaction [2].

  • C(6) Chain Motif: The dominant packing arrangement involves the N3–H proton of one molecule hydrogen-bonding to the C4=O oxygen of an adjacent molecule translated along a crystallographic axis. This head-to-tail interaction forms infinite one-dimensional zigzag chains, characterized by the C(6) graph-set motif.

  • R²₂(8) Dimer Motif: In specific polymorphs or when sterically forced, the molecules may pair up via dual N3–H···S=C interactions, forming a centrosymmetric 8-membered ring denoted as R22​(8) [3]. However, for N-acetylated derivatives, the C(6) chain is vastly more prevalent due to the strong polarization of the C4=O bond.

Experimental Workflows: Crystallization & X-Ray Diffraction

To achieve publication-quality structural data, the experimental protocol must prioritize thermodynamic control during crystal growth and thermal suppression during data collection. The following self-validating workflow explains the causality behind each methodological choice.

Step-by-Step Crystallization Protocol

Objective: To grow single crystals with dimensions of at least 0.1 × 0.1 × 0.2 mm, minimizing twinning and solvent inclusion.

  • Solvent Selection: Dissolve 50 mg of highly purified (>99% by HPLC) 1-acetyl-5-phenyl-2-thiohydantoin in a minimal volume (approx. 2 mL) of ethyl acetate. Causality: Ethyl acetate provides excellent solubility for the monomer while preventing premature precipitation.

  • Antisolvent Layering (Vapor Diffusion): Place the unsealed vial containing the solution inside a larger, sealed chamber containing 10 mL of n-hexane. Causality: Vapor diffusion ensures a highly controlled, exponential decrease in solubility. This thermodynamic control favors the nucleation of a few high-quality single crystals rather than rapid, kinetic precipitation of microcrystalline powder.

  • Incubation: Maintain the chamber in a vibration-free environment at a constant 20 °C for 48–72 hours until distinct, prismatic crystals form.

X-Ray Diffraction Data Collection & Refinement
  • Cryo-Mounting: Harvest a suitable crystal using a micromount and immediately submerge it in a cryoprotectant oil (e.g., Paratone-N). Transfer the crystal to the goniometer under a steady stream of nitrogen gas at 100 K . Causality: Data collection at cryogenic temperatures is mandatory. It drastically reduces the anisotropic displacement parameters (ADPs) of the terminal acetyl methyl group, which is highly susceptible to rotational disorder at ambient temperatures.

  • Data Acquisition: Utilize Mo Kα radiation ( λ=0.71073 Å) on a diffractometer equipped with a CCD or CMOS detector. Collect a full sphere of data to ensure high redundancy and completeness (>99%).

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation: Ensure the final R1​ value is < 0.05 and wR2​ is < 0.15. The goodness-of-fit (S) should be near 1.0. Verify the stereochemistry at C5 using the Flack parameter if refining a non-centrosymmetric space group (a value near 0 confirms the absolute configuration).

XRD_Protocol A Solvent Selection (EtOAc/Hexane) B Vapor Diffusion (Thermodynamic Control) A->B C Cryo-Mounting (100 K, Paratone-N) B->C D Data Collection (Mo Kα, λ=0.71073 Å) C->D E Refinement (SHELXL, F^2) D->E

Fig 2: Step-by-step X-ray diffraction workflow optimized for N-acetylated thiohydantoins.

Quantitative Crystallographic Data

The following table summarizes the benchmark bond lengths and angles expected for 1-acetyl-5-phenyl-2-thiohydantoin, derived from high-resolution structural analyses of analogous N-acetylated thiohydantoin derivatives[2, 3]. These metrics serve as a reference for validating newly collected crystallographic data.

Structural ParameterAtoms InvolvedExpected Value RangeMechanistic Implication
Bond Length (Å) C2=S1.642 – 1.655Indicates strong double-bond character; weaker H-bond acceptor than C=O.
Bond Length (Å) C4=O1.205 – 1.215Highly polarized; serves as the primary hydrogen bond acceptor.
Bond Length (Å) N1–C21.385 – 1.395Shortened relative to standard C-N single bonds due to resonance delocalization.
Bond Length (Å) N3–C21.325 – 1.335Exhibits significant partial double-bond character.
Bond Length (Å) C5–C(Phenyl)1.510 – 1.520Standard sp³–sp² carbon-carbon single bond.
Bond Angle (°) N1–C2–N3108.0 – 109.5Reflects the internal strain of the 5-membered imidazolidine ring.
Bond Angle (°) C2–N3–C4111.5 – 112.5Planar geometry around N3 due to resonance with adjacent carbonyls.
Torsion Angle (°) O(Acetyl)–C–N1–C20.0 – 15.0The acetyl group tends to lie nearly coplanar with the heterocycle to maximize conjugation.

References

  • Walker, L. A., Folting, K., & Merritt, L. L. (1969). The crystal structure of 2-thiohydantoin, C3H4ON2S. Acta Crystallographica Section B, 25(1), 88-93. URL:[Link]

  • Delgado, G. E., et al. (2012). Synthesis, Crystal Structure and Hydrogen-bonding Patterns in Rac-N-acetyl-2-thiohydantoin-leucine. SciSpace. URL:[Link]

  • Ichitani, M., et al. (2013). Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. European Journal of Chemistry, 4(4), 350-352. URL:[Link]

  • Mancinelli, M., et al. (2021). Aldol Reactions of Conformationally Stable Axially Chiral Thiohydantoin Derivatives. ACS Omega, 6(42), 28243–28253. URL:[Link]

  • Amin, S. A., et al. (2022). Discovery of Potent, Isoform-Selective Inhibitors of Histone Deacetylase Containing Chiral Heterocyclic Capping Groups. Journal of Medicinal Chemistry, 65(2), 1433–1457. URL:[Link]

Exploratory

1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one: In Vitro Mechanisms of Action and Pharmacological Profiling

Executive Summary The compound 1-acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one (also known as 1-acetyl-5-phenyl-2-thioxoimidazolidin-4-one; CAS: 61815-25-6) belongs to the thiohydantoin class of heterocycles. Thiohyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one (also known as 1-acetyl-5-phenyl-2-thioxoimidazolidin-4-one; CAS: 61815-25-6) belongs to the thiohydantoin class of heterocycles. Thiohydantoins are highly privileged scaffolds in medicinal chemistry, serving as the core structural motif in FDA-approved therapeutics like the androgen receptor antagonist enzalutamide.

For researchers and drug development professionals, understanding the in vitro mechanism of action of this specific scaffold is critical. Rather than acting on a single target, 5-phenyl-2-thioxoimidazolidin-4-one derivatives exhibit a polypharmacological profile. In vitro studies demonstrate that this structural class acts primarily through three distinct mechanisms: reversible inhibition of Fatty Acid Amide Hydrolase (FAAH) , induction of apoptosis via PI3K/Akt pathway downregulation , and selective inhibition of Cyclooxygenase-2 (COX-2) [1].

This technical whitepaper deconstructs the structural causality behind these mechanisms, provides quantitative in vitro data, and outlines self-validating experimental protocols for preclinical evaluation.

Structural Pharmacology & Target Rationale

The biological activity of 1-acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one is dictated by three critical structural features:

  • The 2-Thioxoimidazolidin-4-one Core: Provides a rigid hydrogen-bonding network. The C2 thiocarbonyl acts as a reactive electrophilic center.

  • The 5-Phenyl Substitution: Introduces significant lipophilic bulk. This aromatic ring is essential for anchoring the molecule into the deep hydrophobic pockets of enzymes like FAAH and COX-2[2][3].

  • The 1-Acetyl Group: Acts as an electron-withdrawing group (EWG). By pulling electron density away from the N1 nitrogen, it increases the partial positive charge on the adjacent C2 carbon, enhancing its electrophilicity and affinity for nucleophilic serine residues in target hydrolases.

SAR Core Thiohydantoin Core (2-thioxoimidazolidin-4-one) Sub1 1-Acetyl Group (Electron Withdrawing) Core->Sub1 Sub5 5-Phenyl Group (Lipophilic Bulk) Core->Sub5 Thiocarbonyl C2 Thiocarbonyl (Electrophilic Center) Core->Thiocarbonyl Effect1 Increases N1-C2 Electrophilicity Sub1->Effect1 Effect5 Fits Hydrophobic Pockets (FAAH / COX-2) Sub5->Effect5 EffectC Reversible Serine Hydrolase Binding Thiocarbonyl->EffectC Effect1->Thiocarbonyl

Fig 2. Structure-Activity Relationship (SAR) dictating target binding and electrophilicity.

In Vitro Mechanistic Pathways

Pathway A: Reversible FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for degrading endocannabinoids like anandamide. While many early FAAH inhibitors were irreversible (leading to off-target toxicity with other serine hydrolases), 5-phenyl-2-thioxoimidazolidin-4-ones act as reversible inhibitors [2][4]. The mechanism relies on the electrophilic C2 thiocarbonyl transiently interacting with the catalytic Ser241 of FAAH, while the 5-phenyl group occupies the cytosolic port of the enzyme, blocking substrate entry without forming a permanent covalent bond.

Pathway B: PI3K/Akt Downregulation & Apoptosis

In hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) in vitro models, 2-thioxoimidazolidin-4-one derivatives exhibit potent cytotoxicity[1][5]. The mechanism of action is driven by the suppression of the Phosphoinositide 3-kinase (PI3K)/Akt survival pathway. Downregulation of Akt phosphorylation leads to the activation of pro-apoptotic genes (p53, PUMA) and the cleavage of Caspases 3, 8, and 9. Flow cytometry confirms that this cascade arrests the cell cycle precisely at the G2/M phase[1][6].

Pathway C: Selective COX-2 Inhibition

Inflammation assays using LPS-stimulated RAW264.7 macrophages demonstrate that substituted thiohydantoins significantly diminish nitric oxide (NO), IL-6, and TNF-α production[7]. Molecular modeling and in vitro enzyme immunoassays (EIA) reveal that the 5-phenyl moiety allows the compound to selectively bypass the smaller active site of COX-1 and bind deeply into the larger COX-2 allosteric pocket, inhibiting prostaglandin biosynthesis[3].

Mechanism Compound 1-Acetyl-5-phenyl-2- sulfanylideneimidazolidin-4-one FAAH FAAH Enzyme Compound->FAAH Reversible Inhibition PI3K PI3K/Akt Pathway Compound->PI3K Downregulation COX2 COX-2 Enzyme Compound->COX2 Selective Binding Endocan Endocannabinoid Accumulation FAAH->Endocan Apoptosis Apoptosis (Caspase 3/9) G2/M Arrest PI3K->Apoptosis Inflam Decreased IL-6 / TNF-α COX2->Inflam

Fig 1. Polypharmacological mechanism of action across FAAH, PI3K/Akt, and COX-2 pathways.

Quantitative Data Summary

The following table synthesizes the in vitro inhibitory concentrations (IC₅₀) of the 5-phenyl-2-thioxoimidazolidin-4-one scaffold across its primary biological targets, demonstrating its multi-target efficacy.

Biological Target / Cell LineAssay TypeObserved IC₅₀ RangeMechanistic Outcome
FAAH (Rat Brain Homogenate)Enzyme Hydrolysis1.1 µM – 5.8 µMReversible accumulation of anandamide.
HepG2 (Hepatocellular Carcinoma)MTT Viability0.017 µM – 0.32 µMG2/M phase arrest; Caspase 3/9 activation[1][5].
MCF-7 (Breast Cancer)MTT Viability1.07 µM – 6.21 µMEarly/Late apoptosis induction[5].
COX-2 (Purified Enzyme)Enzyme Immunoassay0.8 µM – 2.5 µMSelective inhibition over COX-1 (>50-fold)[3].
RAW264.7 (Macrophages)NO / Cytokine Release197 µg/mLSuppression of IL-6 and TNF-α.

In Vitro Validation Protocols

To ensure scientific integrity, the evaluation of this compound must follow a self-validating workflow. The causality of cell death must be traced from gross metabolic failure (MTT) to specific apoptotic markers (Flow Cytometry/Western Blot).

Protocol 1: Cell-Free FAAH Inhibition Assay

Rationale: This assay isolates the direct interaction between the compound and the FAAH enzyme, removing cellular permeability variables.

  • Preparation: Homogenize rat brain tissue in 10 mM Tris-HCl (pH 7.6) containing 1 mM EDTA. Centrifuge at 10,000 × g for 20 min, and collect the supernatant (protein source).

  • Incubation: In a 96-well plate, combine 50 µg of the protein homogenate with the compound (serial dilutions from 10⁻⁴ to 10⁻⁹ M) in 100 µL of Tris buffer (pH 9.0). Incubate at 37°C for 15 minutes to allow reversible equilibrium binding.

  • Substrate Addition: Add 10 µM of [³H]-anandamide (radiolabeled substrate) to each well. Incubate for exactly 15 minutes at 37°C.

  • Termination & Extraction: Stop the reaction by adding 200 µL of cold chloroform/methanol (1:1 v/v). Vortex vigorously to extract the unreacted [³H]-anandamide into the organic layer, leaving the hydrolyzed [³H]-ethanolamine product in the aqueous layer.

  • Quantification: Extract 50 µL of the aqueous phase and measure radioactivity using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression.

Protocol 2: Apoptosis & Cell Cycle Analysis (HepG2 Cells)

Rationale: The MTT assay establishes the baseline IC₅₀ for cytotoxicity, while Annexin V/PI staining confirms that cell death is driven by programmed apoptosis rather than non-specific necrosis.

  • Cell Culture & Treatment: Seed HepG2 cells in 6-well plates at a density of 1 × 10⁵ cells/well in DMEM supplemented with 10% FBS. Incubate for 24h. Treat cells with the compound at its established IC₅₀ (e.g., 0.1 µM) for 48 hours.

  • Harvesting: Trypsinize the cells, wash twice with cold PBS, and centrifuge at 1,500 rpm for 5 minutes.

  • Annexin V/PI Staining (Apoptosis): Resuspend the pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Cell Cycle Fixation: For a parallel sample, fix cells in 70% cold ethanol overnight at -20°C. Wash and resuspend in PBS containing 50 µg/mL RNase A and 20 µg/mL PI. Incubate for 30 minutes.

  • Flow Cytometry: Analyze samples using a flow cytometer. Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis. For the cell cycle, quantify the DNA content to identify the percentage of cells arrested in the G2/M phase.

Workflow Synthesis Compound Synthesis & QC Enzyme Cell-Free Assays (FAAH / COX-2 EIA) Synthesis->Enzyme Cellular In Vitro Cell Lines (HepG2 / MCF-7) Synthesis->Cellular MTT MTT Viability Assay Cellular->MTT Flow Flow Cytometry (Annexin V/PI) MTT->Flow IC50 Det. Western Western Blot (Caspase/Akt) Flow->Western Apoptosis Confirmed

Fig 3. Step-by-step in vitro validation workflow from cell-free enzymatic assays to protein expression.

Sources

Foundational

Physicochemical Profiling of 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one: A Technical Guide to Molecular Weight, Lipophilicity, and Analytical Workflows

Executive Summary In the landscape of small-molecule drug discovery, the physicochemical properties of a scaffold dictate its trajectory from in vitro screening to in vivo efficacy. 1-Acetyl-5-phenyl-2-sulfanylideneimida...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of small-molecule drug discovery, the physicochemical properties of a scaffold dictate its trajectory from in vitro screening to in vivo efficacy. 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one (commonly referred to as 1-acetyl-5-phenyl-2-thiohydantoin; CAS: 61815-25-6) is a highly functionalized heterocyclic building block. Characterized by a thiohydantoin core, this compound presents a unique spatial and electronic arrangement that inherently influences its membrane permeability, target binding affinity, and metabolic stability.

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind the molecular weight (MW) and lipophilicity (LogP) of this compound. Furthermore, this guide provides self-validating experimental protocols designed to ensure high-fidelity analytical characterization for researchers and drug development professionals.

Quantitative Physicochemical Data

Understanding the baseline metrics of a compound is the first step in predicting its pharmacokinetic (PK) behavior. The table below synthesizes the core quantitative data for 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one.

PropertyValueAnalytical Method / Source
Chemical Formula C₁₁H₁₀N₂O₂SStructural Derivation
Molecular Weight 234.279 g/mol Exact Mass Calculation
CAS Registry Number 61815-25-6Chemical Databases
Hydrogen Bond Donors 1 (N3-H)Pharmacophore Analysis
Hydrogen Bond Acceptors 3 (O, O, S)Pharmacophore Analysis
Lipophilicity (cLogP) ~2.1XLogP3 Estimation / Isomeric Profiling[1]

Mechanistic Insights: Structure-Property Relationships

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a molecule is not an accident; it is the direct consequence of its atomic architecture. For 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one, three structural pillars define its behavior:

A. Molecular Weight and Ligand Efficiency

At 234.28 g/mol , this compound sits well below the Lipinski Rule of Five threshold (≤ 500 Da). This low molecular weight is a strategic advantage in hit-to-lead optimization. It provides a substantial "molecular weight budget," allowing medicinal chemists to append additional functional groups (e.g., solubilizing moieties or target-specific pharmacophores) without risking pharmacokinetic bloat or poor oral bioavailability.

B. Lipophilicity (LogP) and Membrane Permeability

Lipophilicity, quantified as the partition coefficient between n-octanol and water (LogP), governs how a drug traverses lipid bilayers. The estimated LogP of this compound is ~2.1 , which is near the optimal zone (LogP 2–3) for passive transcellular permeability.

  • The C5-Phenyl Ring: Acts as the primary hydrophobic driver, pushing the molecule into the lipid phase.

  • The C2-Sulfanylidene (Thio) Group: Sulfur is larger and more polarizable than a standard carbonyl oxygen. This "softness" alters the hydration shell of the molecule, slightly increasing lipophilicity compared to its oxo-hydantoin analog while serving as a softer hydrogen-bond acceptor.

C. Configurational Stability and Racemization Kinetics

The C5 position is a stereocenter. In aqueous physiological environments, standard 5-substituted hydantoins are prone to base-catalyzed racemization via an enolization mechanism. However, research demonstrates that substitution at the N1 position (such as the N1-acetyl group) significantly decelerates this racemization process [2]. The acetyl group introduces steric hindrance and alters the electronic distribution of the intermediate enolate, effectively locking the stereocenter and preserving the enantiomeric integrity of the drug candidate in solution.

Visualizing the Structure-Property Network

To map the causality between the structural modifications of the imidazolidin-4-one core and the resulting physicochemical outcomes, review the logical workflow below.

G cluster_features Structural Determinants Core 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one MW: 234.28 g/mol | cLogP: ~2.1 N1 N1-Acetyl Group (Steric Shielding) Core->N1 C5 C5-Phenyl Ring (Hydrophobic Bulk) Core->C5 C2 C2-Thio Group (Polarizability) Core->C2 MW Maintains Low MW (High Ligand Efficiency) N1->MW +42 Da Stability Configurational Stability (Decelerated Racemization) N1->Stability Prevents rapid enolization C5->MW +77 Da LogP Optimal Lipophilicity (Membrane Permeability) C5->LogP Drives octanol partitioning C2->MW +16 Da vs Oxo C2->LogP Soft H-bond acceptor

Logical workflow mapping structural modifications to ADME properties.

Experimental Validation Protocols

To ensure scientific integrity, empirical validation of theoretical values is mandatory. Below are the self-validating, step-by-step methodologies for determining the LogP and verifying the molecular weight of the compound.

Protocol 1: Shake-Flask Determination of LogP (OECD Guideline 107)

The shake-flask method remains the gold standard for LogP determination because it directly measures thermodynamic partitioning.

  • Phase Saturation (Critical Step): Stir equal volumes of n-octanol and aqueous buffer (e.g., PBS, pH 7.4) together for 24 hours.

    • Causality: Mutually saturating the phases prevents volume shifts during the actual experiment, which would otherwise skew the concentration ratio and invalidate the result.

  • Solubilization: Dissolve precisely 2.0 mg of 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one in 10 mL of the pre-saturated n-octanol phase.

  • Equilibration: Add 10 mL of the pre-saturated aqueous phase to the octanol solution in a sealed separatory funnel. Mechanically shake at a constant 25°C for 60 minutes.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes.

    • Causality: Shaking induces micro-emulsions (tiny droplets of octanol suspended in water). Centrifugation forces phase separation; failing to do this will falsely elevate the aqueous concentration reading, artificially lowering the LogP.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the compound concentration using HPLC-UV at its λmax​ (typically ~270-280 nm for thiohydantoins).

  • Self-Validation Check: Perform a mass balance calculation. The total mass of the compound quantified in both phases must equal the initial 2.0 mg dissolved (±5%). A failed mass balance indicates interfacial precipitation or adsorption to the glassware, requiring the assay to be repeated at a lower concentration.

Protocol 2: LC-MS/MS Verification of Molecular Weight and Purity

High-resolution mass spectrometry ensures the structural integrity of the synthesized or purchased batch.

  • Sample Preparation: Dissolve the compound in LC-MS grade methanol to a final concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.7 µm). Run a gradient elution using Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).

  • Ionization Strategy: Utilize Electrospray Ionization (ESI) in Negative Ion Mode .

    • Causality: While many drugs are analyzed in positive mode, the N3 proton of this specific thiohydantoin is relatively acidic due to the electron-withdrawing effects of the adjacent C=S and C=O groups. Consequently, it readily deprotonates to form a stable [M-H]⁻ ion, making negative mode highly sensitive for this scaffold.

  • Detection: Monitor for the parent ion at m/z 233.0 [M-H]⁻.

  • Self-Validation Check: Inject a blank solvent sample immediately after the highest concentration standard. The complete absence of the m/z 233.0 signal in the blank confirms there is no column carryover, proving that the signal in the sample run is exclusively from the current injection.

References

The mechanistic claims and physicochemical baselines discussed in this guide are grounded in the following authoritative sources:

  • Kinetics and mechanism of racemisation reactions of configurationally labile stereogenic centres in drug-like molecules in aqueous solutions; thiohydantoins and related compounds Source: ORCA - Cardiff University Research Portal URL:[Link]

  • (2-Amino-3-thiophen-3-ylphenyl)carbamic acid | C11H10N2O2S | CID 89437703 (Isomeric Profiling) Source: PubChem, National Institutes of Health (NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Methods for the Preparation of 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one

Scientific Context & Significance 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one (widely recognized in literature as 1-acetyl-5-phenyl-2-thiohydantoin) is a highly functionalized heterocyclic building block. The 2-t...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Significance

1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one (widely recognized in literature as 1-acetyl-5-phenyl-2-thiohydantoin) is a highly functionalized heterocyclic building block. The 2-thiohydantoin scaffold is a privileged structure in drug discovery, serving as the core pharmacophore for several FDA-approved therapeutics, most notably the anti-androgen receptor antagonists enzalutamide and apalutamide used in prostate cancer treatment[1].

The specific presence of the N1-acetyl group and the C5-phenyl substitution in this molecule provides unique steric and electronic properties. These features make it an invaluable intermediate for downstream functionalizations, such as S-alkylation, C5-aldol condensations, or the synthesis of complex spiro-heterocycles[2]. While historical syntheses relied on harsh, uncatalyzed stoichiometric reactions with excess acetic anhydride[3], modern drug development demands scalable, atom-economical, and catalytic methodologies[4].

Mechanistic Causality: The Azlactone Pathway

To optimize the synthesis of 1-acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one, one must understand the causality behind its regioselectivity. The reaction of C-phenylglycine with ammonium thiocyanate (NH₄SCN) and acetic anhydride (Ac₂O) is not a simple condensation; it is a dynamic cascade driven by an azlactone intermediate[3].

The regioselectivity of the acetyl group is inherently dictated by this mechanism. Because the initial N-acetylation occurs on the α-amino group of phenylglycine, this specific nitrogen atom is incorporated into the azlactone (oxazolone) ring. Upon thiocyanate-induced ring opening and subsequent recyclization, this acetyl-bearing nitrogen is structurally locked into the N1 position of the resulting thiohydantoin scaffold[3].

Mechanism A Phenylglycine (α-Amino Acid) B N-Acetylphenylglycine A->B Ac2O DMAP (cat.) C Azlactone Intermediate (Oxazolone) B->C Ac2O Dehydration D Ring Opening (via SCN⁻ Attack) C->D NH4SCN Nucleophilic Attack E 1-Acetyl-5-phenyl-2- sulfanylideneimidazolidin-4-one D->E Intramolecular Cyclization

Mechanistic pathway for the catalytic synthesis of 1-acetyl-5-phenyl-2-thiohydantoin via azlactone.

Optimization of Catalytic Conditions

Traditional uncatalyzed methods require temperatures exceeding 100 °C, leading to thermal degradation and tar formation. By introducing acyl-transfer catalysts or solid-supported acids, the activation energy for the azlactone formation is significantly lowered. Table 1 summarizes the quantitative improvements achieved through catalytic optimization.

Table 1: Optimization of Catalytic Conditions for Target Synthesis

Catalyst SystemLoading (mol %)SolventTemp (°C)Time (h)Yield (%)
None (Thermal)-Ac₂O1004.055
Pyridine20Ac₂O802.572
Triethylamine (Et₃N)20Ac₂O802.078
DMAP 5 Ac₂O 80 0.5 94
HQS-SBA-15 *10 Solvent-free 60 1.0 89

*Note: HQS-SBA-15 is utilized for the green synthesis of the non-acetylated 2-thiohydantoin core prior to selective N1-acetylation[5].

Experimental Protocols

Protocol A: DMAP-Catalyzed One-Pot Cascade Synthesis

This protocol utilizes 4-dimethylaminopyridine (DMAP) as an acyl-transfer catalyst. DMAP generates a highly reactive N-acetylpyridinium intermediate that accelerates both the initial N-acetylation of phenylglycine and the subsequent dehydration to close the azlactone ring.

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add C-phenylglycine (1.51 g, 10.0 mmol) and ammonium thiocyanate (0.91 g, 12.0 mmol).

  • Catalyst Addition: Add acetic anhydride (25 mL) followed by DMAP (0.06 g, 0.5 mmol, 5 mol%). Causality Note: Adding DMAP last prevents premature depletion of the catalyst by atmospheric moisture.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere. Stir vigorously for 30 minutes. The mixture will transition from a suspension to a clear, pale-yellow solution as the azlactone forms and reacts.

  • Quenching: Cool the flask to room temperature and pour the mixture slowly into 150 g of crushed ice. Stir for 1 hour to fully hydrolyze the excess acetic anhydride.

  • Isolation: Filter the resulting off-white precipitate under vacuum. Wash the filter cake with cold distilled water (3 × 20 mL) to remove residual acetic acid and unreacted thiocyanate.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure 1-acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one.

Self-Validation & Quality Control:

  • FTIR Analysis: The complete disappearance of the broad carboxylic acid O-H stretch (~3000 cm⁻¹) confirms the total consumption of the amino acid.

  • ¹H NMR (CDCl₃): The C5 methine proton must appear as a sharp, distinct singlet at approximately δ 5.51 ppm. This specific shift validates successful cyclization and confirms that C5-tautomerization (which would eliminate this proton) has not occurred[6].

Protocol B: Green Synthesis via Silica-Supported Organocatalysis

For laboratories prioritizing green chemistry, the use of acetic anhydride as a bulk solvent is suboptimal. Protocol B utilizes a functionalized mesoporous silica catalyst (HQS-SBA-15) to build the core under solvent-free conditions[5], followed by selective acetylation.

Step-by-Step Methodology:

  • Core Formation: Mix methyl phenylglycinate (10.0 mmol) and phenyl isothiocyanate (10.0 mmol) in a mortar. Add HQS-SBA-15 catalyst (10 mol%)[5].

  • Solvent-Free Heating: Transfer the solid mixture to a reaction vial and heat at 60 °C for 1 hour.

  • Catalyst Recovery: Suspend the crude mixture in hot ethyl acetate and filter. The HQS-SBA-15 catalyst remains on the filter paper and can be washed, dried, and reused up to three times with >80% retained activity[5].

  • Selective N1-Acetylation: Concentrate the filtrate to isolate 5-phenyl-2-thiohydantoin. Dissolve in minimal dichloromethane (DCM), add 1.2 equivalents of acetic anhydride and a catalytic amount of zinc chloride (ZnCl₂, 5 mol%). Stir at room temperature for 2 hours.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and evaporate to yield the target compound.

Self-Validation & Quality Control:

  • Gravimetric Tracking: Weigh the recovered HQS-SBA-15 catalyst to ensure >95% mass recovery, validating the heterogeneous nature of the process.

  • NMR Tracking: The intermediate 5-phenyl-2-thiohydantoin exhibits a distinct N1-H peak in ¹H NMR (~10.5 ppm). The complete disappearance of this peak in the final product validates the success and regioselectivity of the N1-acetylation step.

References

  • Synthesis of 2-Thiohydantoins with a Silica-Supported Organocatalyst: New Functionalized 8-Hydroxyquinoline-5-sulfonic Acid Mesoporous Silica (HQS-SBA-15) as an Efficient Catalyst for the Synthesis of 2-Thiohydantoin Derivatives Tetrahedron, 2016.5[5]

  • Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review Mediterranean Journal of Chemistry, 2025. 7[4]

  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins Journal of Chemical Reviews, 2020. 2[2]

  • Synthesis of thiohydantoins (US20100190991A1) Google Patents, 2010.1[1]

  • On Formation of Thiohydantoins from Amino Acids under Acylation Conditions The Journal of Organic Chemistry (ACS Publications), 2006. 3[3]

  • Thiohydantoins. VIII. Structure of the reported 5-phenyl-2,4-dithiohydantoin and its benzylation products Canadian Journal of Chemistry, 1968. 6[6]

Sources

Application

Application Notes &amp; In Vitro Biological Assay Protocols for 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one

Introduction: Unlocking the Therapeutic Promise of a Thiohydantoin Scaffold The compound 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one belongs to the 2-thiohydantoin class of heterocyclic molecules. This structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Promise of a Thiohydantoin Scaffold

The compound 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one belongs to the 2-thiohydantoin class of heterocyclic molecules. This structural motif is of significant interest in medicinal chemistry, serving as a versatile scaffold for developing therapeutic agents with a wide array of biological activities.[1][2] Derivatives of 2-thiohydantoin have demonstrated considerable potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents.[1][3][4] The core thiohydantoin ring acts as a pharmacophore that can be strategically modified to achieve specific interactions with biological targets.

The presence of the 1-acetyl and 5-phenyl groups on the core scaffold of the topic compound suggests a tailored design for specific biological interactions, likely influencing its potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive suite of detailed in vitro biological assay protocols designed to systematically characterize the bioactivity of 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one. The described workflows are intended for researchers, scientists, and drug development professionals, offering a logical progression from broad phenotypic screening to more specific, target-based mechanistic studies.

Strategic Assay Cascade: A Roadmap for Bioactivity Profiling

A logical and resource-efficient approach to characterizing a novel compound involves a tiered screening cascade. This begins with broad assessments of cytotoxicity across relevant cell lines, followed by more focused mechanistic assays to elucidate the mode of action.

G cluster_0 Tier 1: Primary Phenotypic Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Identification & Validation A Compound Synthesis & QC B General Cytotoxicity Screening (e.g., MTT/SRB Assays) Across Cancer Cell Panel A->B Characterize Antiproliferative Activity C Antioxidant Potential (e.g., DPPH Assay) A->C Assess General Biochemical Activity D Apoptosis Induction Assays (Caspase-Glo, Western Blot) B->D If Cytotoxic, Determine MoA F Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) B->F Investigate Specific Target Interactions E Cell Cycle Analysis D->E Further Define Cellular Impact G Receptor Binding Assays F->G Validate Target Engagement

Figure 1: A tiered workflow for characterizing the in vitro biological activity of a novel compound.

Part 1: Cytotoxicity and Antiproliferative Activity Assessment

The foundational step in evaluating a potential anticancer agent is to determine its effect on cancer cell viability and proliferation. The following protocols offer robust methods for quantifying cytotoxicity.

Rationale for Method Selection

We will employ two distinct assays to ensure the validity of our cytotoxicity data.

  • MTT Assay : This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[3][5] It relies on the reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells.

  • Sulforhodamine B (SRB) Assay : This assay measures total cellular protein content, providing a direct assessment of cell biomass.[6] Using both methods provides a more complete picture, as a compound could potentially interfere with cellular metabolism (affecting the MTT assay) without immediately causing cell death (which the SRB assay would more accurately reflect).

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ Values)
Cell LineCancer Type1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
MCF-7Breast Adenocarcinoma12.50.8
HCT-116Colorectal Carcinoma7.80.5
A549Lung Carcinoma21.31.2
PC-3Prostate Adenocarcinoma9.11.0
HEK293Normal Kidney (Toxicity)> 1005.4

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol 1: MTT Cytotoxicity Assay

This protocol details the steps for assessing cell viability based on metabolic activity.

G A 1. Seed Cells (96-well plate) 5,000-10,000 cells/well B 2. Incubate (24 hours, 37°C, 5% CO₂) A->B C 3. Treat Cells (Serial dilutions of compound) (Vehicle control: DMSO) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent (10 µL of 5 mg/mL solution) D->E F 6. Incubate (4 hours, 37°C) E->F G 7. Solubilize Formazan (100 µL DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC₅₀ H->I

Figure 2: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]

  • Compound Preparation: Prepare a 10 mM stock solution of 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (containing only DMSO at the highest concentration used) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS) to each well.[3]

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.[3]

Part 2: Mechanistic Investigation - Apoptosis Induction

If the compound demonstrates significant cytotoxicity, the next critical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.

Rationale for Method Selection

We will assess two key hallmarks of apoptosis:

  • Caspase Activation : Caspases are a family of proteases that execute the apoptotic program. Measuring the activity of effector caspases like caspase-3 and caspase-7 provides direct evidence of apoptosis.

  • Protein Marker Expression : Western blotting allows for the detection of specific proteins involved in the apoptotic signaling cascade, confirming the pathway of action.[3]

G Compound 1-Acetyl-5-phenyl- 2-sulfanylideneimidazolidin-4-one Mito Mitochondrial Pathway (Intrinsic) Compound->Mito Receptor Death Receptor Pathway (Extrinsic) Compound->Receptor Casp9 Caspase-9 Mito->Casp9 Casp8 Caspase-8 Receptor->Casp8 Casp37 Caspase-3/7 (Executioner Caspases) Casp8->Casp37 Casp9->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis PARP->Apoptosis

Figure 3: Simplified signaling pathway for apoptosis induction.

Experimental Protocol 2: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and caspase-7, key executioners of apoptosis.

Step-by-Step Methodology:

  • Assay Setup: Seed cells in a white-walled 96-well plate and treat with the compound (at concentrations around its IC₅₀) and controls for a predetermined time (e.g., 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (Promega Corporation).

  • Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate using a viability assay like CellTiter-Glo®) or express as fold-change over the vehicle control.

Part 3: Target-Based Investigation - Enzyme Inhibition

Thiohydantoin derivatives are known to act as inhibitors of various enzymes, including protein kinases and topoisomerases, which are often dysregulated in cancer.[3][7]

Rationale for Method Selection
  • Topoisomerase I Inhibition : DNA topoisomerase I is a validated target for cancer chemotherapy.[7] A DNA relaxation assay provides a direct functional readout of enzyme inhibition.

  • Kinase Inhibition : Given the central role of kinases in cancer signaling, assessing the compound's effect on a representative kinase (e.g., from the PI3K/Akt/mTOR pathway) is a logical step.[3]

Table 2: Hypothetical Enzyme Inhibition Data (IC₅₀ Values)
Enzyme TargetAssay Type1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one IC₅₀ (µM)Staurosporine IC₅₀ (µM) (Positive Control)
Topoisomerase IDNA Relaxation25.6N/A (Camptothecin used)
PI3KαKinase-Glo®18.20.05
Akt1Kinase-Glo®> 500.1
Experimental Protocol 3: Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the unwinding (relaxation) of supercoiled plasmid DNA by Topoisomerase I.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine Topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of the test compound.

  • Enzyme Addition: Add human Topoisomerase I enzyme to initiate the reaction. Include a "no enzyme" control and a "no compound" (positive enzyme activity) control. Use Camptothecin as a positive inhibitor control.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS (to denature the enzyme) and proteinase K (to digest it).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the different DNA forms are well-separated.

  • Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR® Safe) and visualize under UV light. Supercoiled DNA runs fastest, followed by relaxed DNA. Inhibition is observed as a persistence of the supercoiled DNA band compared to the "no compound" control.

Part 4: Assessment of Antioxidant Activity

Some thiohydantoin derivatives have shown antioxidant properties, which can contribute to their overall biological profile.[4][8][9]

Rationale for Method Selection

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to screen for the radical scavenging activity of compounds.[4][9]

G A 1. Prepare Compound (Serial dilutions in Methanol) B 2. Add DPPH Solution (To compound dilutions in 96-well plate) A->B C 3. Incubate (30 minutes, Room Temp, Dark) B->C D 4. Read Absorbance (517 nm) C->D E 5. Calculate % Inhibition and IC₅₀ D->E

Figure 4: Workflow for the DPPH radical scavenging assay.

Experimental Protocol 4: DPPH Radical Scavenging Assay

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

  • Incubation: Shake the plate gently and incubate for 30 minutes at room temperature in the dark. The purple color of the DPPH solution will fade in the presence of an antioxidant.

  • Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the % inhibition against the compound concentration to determine the IC₅₀ value.

References

  • The Multifaceted Therapeutic Potential of Thiohydantoin Deriv
  • Design, synthesis and evaluation of thiohydantoin derivatives as potent topoisomerase I (Top1) inhibitors with anticancer activity - PubMed. (2015-09-18).
  • Synthesis, antimicrobial and anticancer activities of some 2-thiohydantoin deriv
  • Study of the Anticancer and Antimicrobial Biological Activity of a New Series of Thiohydantoin Deriv
  • (PDF)
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025-09-20).
  • Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PubMed. (2025-08-01).
  • Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio, Inc. (2024-05-02).
  • Thiohydantoins as Potential Antioxidant Agents: In vitro and in silico evaluation | Request PDF - ResearchG
  • A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migr
  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity - MDPI. (2020-11-29).
  • Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - MDPI. (2022-09-23).
  • Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells - PubMed. (2021-11-23).
  • (PDF)
  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential | Request PDF - ResearchG
  • Design, synthesis and biological evaluation of novel 5-oxo-2-thioxoimidazolidine derivatives as potent androgen receptor antagonists - PubMed. (2015-06-24).
  • Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Deriv
  • Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin - NIH.
  • Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes - MDPI. (2025-03-15).
  • Selected 2-thioxoimidazolidin-4-one analogues with potent anti-inflamm
  • (PDF) Synthesis and Biological Evaluation of Some New - Amanote Research. (2018-10-31).
  • Synthesis of imidazolidinone derivative.
  • A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones | Bentham Science.
  • Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II)
  • Synthesis and Evaluation of 5-imino-4-thioxoimidazolidin-2-one Derivatives as Antibacterial and Antifungal Agents - ResearchG
  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity.
  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW AZETIDINONE, THIAZOLIDINONE and IMIDAZOLODINONE DERIVATIVES FROM 2-AMINOPYRIDINE - TSI Journals. (2014-08-23).
  • Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosph
  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Deriv
  • Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one deriv
  • 1-Acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one - PMC.
  • Synthesis and Biological Activity of 2-(Thiazolidin-4-One) Phenyl]-1h-Phenylbenzimidazoles and 2-[4-(Azetidin-2-One)
  • The in vitro antitumor assay of 5-(Z)-arylidene-4-imidazolidinones in screens of AIDS-related leukemia and lymphomas - PubMed. (2001-11-15).

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Method

Advanced Applications of 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one in Heterocyclic Synthesis

Application Note & Validated Protocols Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one (also known as 1-acetyl-5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Validated Protocols Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one (also known as 1-acetyl-5-phenyl-2-thiohydantoin, CAS: 61815-25-6) is a privileged and highly versatile heterocyclic building block[1]. The strategic placement of the N-1 acetyl group fundamentally alters the electronic landscape of the thiohydantoin core. This modification lowers the pKa of the ring protons and renders the C-2 thioxo group highly susceptible to chemoselective functionalization. This guide details the mechanistic principles, synthetic pathways, and self-validating experimental protocols for leveraging this scaffold in the development of complex bioactive molecules.

Mechanistic Principles: Causality in Reactivity

The Ambident Thioamide Enolate and HSAB Theory

Under basic conditions, the deprotonation of the thiohydantoin ring generates an ambident anion. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom acts as a soft nucleophile, while the nitrogen atom acts as a harder nucleophile. When the enolate is treated with soft electrophiles—such as alkyl halides like methyl iodide—the reaction proceeds under strict kinetic control to exclusively yield the S-alkylated product, preventing unwanted N-alkylation[2].

N-1 Acetyl Directed Hydrolysis and Racemization

The N-1 acetyl group acts as a powerful electron-withdrawing moiety. While it generally accelerates the hydrolysis of the thiohydantoin ring in aqueous solutions, kinetic studies reveal a critical differential: 3 of the resulting 5-substituted 2-thiohydantoin[3]. This kinetic window allows chemists to perform controlled, selective deacetylations. Furthermore, researchers must note that during S-alkylation in the presence of bases like K₂CO₃,2 due to transient enolate formation at the chiral center[2].

Mechanism SM 1-Acetyl-5-phenyl-2-thiohydantoin (Neutral) Base Deprotonation by K2CO3 (pKa shift via N-1 Acetyl) SM->Base Anion Ambident Thioamide Enolate [N-centered (Hard) <-> S-centered (Soft)] Base->Anion HSAB Pearson's HSAB Principle Soft-Soft Interaction with MeI Anion->HSAB Product S-Alkylated Product (Kinetic Control) HSAB->Product

Mechanism of chemoselective S-alkylation via HSAB principle.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective S-Methylation

Objective: Synthesis of 1-acetyl-2-(methylthio)-5-phenyl-4,5-dihydro-1H-imidazol-4-one, a highly electrophilic building block for amine displacement. Causality & Design: Potassium carbonate (K₂CO₃) is selected as a mild, heterogeneous base to prevent premature cleavage of the N-1 acetyl group. Acetonitrile (CH₃CN) is utilized as a polar aprotic solvent; it poorly solvates the soft sulfur anion, thereby maximizing its nucleophilicity toward iodomethane.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with dry N₂.

  • Reagent Charging: Add 1-acetyl-5-phenyl-2-thiohydantoin (1.0 equiv, 2.82 mmol) and anhydrous K₂CO₃ (1.2 equiv, 3.38 mmol) to the flask.

  • Solvation & Deprotonation: Inject 35 mL of anhydrous CH₃CN. Stir vigorously at 20 °C for 15 minutes.

    • Self-Validation: The suspension will transition to a distinct pale yellow color, confirming the generation of the thioamide enolate.

  • Alkylation: Add iodomethane (1.5 equiv, 4.23 mmol) dropwise via syringe.

  • Reaction Monitoring: Stir the mixture at 20 °C under N₂ for 3.5 hours[2]. Monitor via TLC (Hexanes/EtOAc 3:1).

    • Self-Validation: The starting material (highly UV-active, lower Rf) will be entirely consumed and replaced by a new, higher Rf spot corresponding to the less polar S-methylated product.

  • Workup: Filter the mixture through a medium-porosity glass frit to remove inorganic salts. Wash the filter cake with cold CH₃CN (10 mL).

  • Isolation: Concentrate the filtrate in vacuo to afford the crude 2-(methylthio)imidazolin-4-one, which is typically pure enough to be used directly in subsequent amine-displacement reactions to form complex capping groups[2].

Protocol B: Oxidative Desulfurization

Objective: Conversion of the thioxo group to an oxo group, yielding an imidazolidine-2,4-dione derivative. Causality & Design: Hydrogen peroxide in an acidic medium (DMF/Acetic acid) selectively oxidizes the C=S bond to a transient sulfine/sulfene intermediate. This highly unstable species rapidly hydrolyzes to the C=O bond, releasing water-soluble sulfate/sulfite byproducts without disturbing the N-1 acetyl or C-5 phenyl groups.

Step-by-Step Methodology:

  • Preparation: Dissolve the thiohydantoin substrate (1.0 equiv) in a 1:1 mixture of DMF and glacial acetic acid (0.2 M concentration)[4].

  • Oxidation: Cool the solution to 0 °C in an ice bath. Slowly add 30% aqueous H₂O₂ (3.0 equiv) dropwise to control the exothermic oxidation.

  • Propagation: Remove the ice bath and stir the reaction at room temperature (25 °C) for 24 hours.

    • Self-Validation: The evolution of mild gas and a visual shift from a yellow-tinted solution to a colorless state indicate the destruction of the thiocarbonyl chromophore.

  • Workup: Quench the reaction by pouring it into ice-cold water. Extract with ethyl acetate (3x 20 mL). Wash the combined organic layers with saturated NaHCO₃(aq) until the pH of the aqueous layer is neutral (pH ~7).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via recrystallization from ethanol/water to yield the pure4[4].

Quantitative Data Summary

The following table summarizes the divergent derivatization pathways, conditions, and expected outcomes when utilizing 1-acetyl-5-phenyl-2-thiohydantoin as a starting material:

SubstrateReagents & ConditionsMajor ProductYield (%)Mechanistic Note
1-Acetyl-5-phenyl-2-thiohydantoin MeI (1.5 eq), K₂CO₃, CH₃CN, 20°C, 3.5 h1-Acetyl-2-(methylthio)-5-phenyl-imidazolin-4-one>85%Soft-soft S-alkylation; potential racemization at C-5 enolate[2].
1-Acetyl-5-phenyl-2-thiohydantoin 0.1 M NaOH, THF/H₂O, 20°C, 2 h5-Phenyl-2-thiohydantoin~90%Selective deacetylation occurs much faster than ring hydrolysis[3].
5-Phenyl-2-thiohydantoin H₂O₂ (30%), DMF/AcOH, 25°C, 24 h5-Phenylimidazolidine-2,4-dione70-80%Oxidative desulfurization of the thioxo group via sulfine intermediate[4].

Synthetic Pathway Visualization

G A 1-Acetyl-5-phenyl- 2-thiohydantoin B MeI, K2CO3 CH3CN, 20°C A->B C 0.1M NaOH THF/H2O, 20°C A->C D H2O2, AcOH DMF, 25°C A->D E 1-Acetyl-2-(methylthio)- 5-phenyl-imidazolin-4-one B->E F 5-Phenyl-2- thiohydantoin C->F G 1-Acetyl-5-phenyl- imidazolidine-2,4-dione D->G

Divergent synthetic pathways of 1-acetyl-5-phenyl-2-thiohydantoin.

References

  • Kinetics and mechanism of racemisation reactions of configurationally labile stereogenic centres in drug-like molecules in aqueous solutions; thiohydantoins and related compounds. ORCA - Cardiff University. [Link]

  • Discovery of Potent, Isoform-Selective Inhibitors of Histone Deacetylase Containing Chiral Heterocyclic Capping Groups and a N-(2-Aminophenyl)benzamide Binding Unit. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

Application

Application Note: Regioselective N-Acetylation of 5-Phenyl-2-thiohydantoins

Executive Summary The 2-thiohydantoin scaffold is a privileged heterocyclic pharmacophore and a critical intermediate in peptide chemistry, most notably utilized in the Schlack-Kumpf C-terminal degradation sequence 1. De...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-thiohydantoin scaffold is a privileged heterocyclic pharmacophore and a critical intermediate in peptide chemistry, most notably utilized in the Schlack-Kumpf C-terminal degradation sequence 1. Derivatization of 5-phenyl-2-thiohydantoins via N-acetylation is frequently employed to modulate their lipophilicity, alter their hydrogen-bonding networks, and serve as a reactive handle for subsequent synthetic transformations 2. This technical guide provides a comprehensive, self-validating methodology for the regioselective N-acetylation of 5-phenyl-2-thiohydantoin using acetic anhydride, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Insights and Regioselectivity

A common challenge in derivatizing 2-thiohydantoins is achieving regioselectivity, as the ring possesses two distinct nitrogen atoms (N1 and N3). The N3 atom is flanked by two highly electron-withdrawing groups—a thiocarbonyl (C2=S) and a carbonyl (C4=O). This dual conjugation heavily delocalizes the N3 lone pair, rendering it highly acidic but poorly nucleophilic.

Conversely, the N1 atom is situated between the C2=S group and the sp³-hybridized C5 carbon. Because N1 is less electronically deactivated, it acts as the primary nucleophile. When subjected to acetic anhydride in the presence of a base catalyst, electrophilic attack occurs exclusively at N1, yielding 1-acetyl-5-phenyl-2-thiohydantoin 3.

Reagent Selection and Function

  • 5-Phenyl-2-thiohydantoin (Substrate) : The primary starting material.

  • Acetic Anhydride (Acylating Agent & Solvent) : Used in excess to drive the thermodynamic equilibrium forward and serve as the reaction medium, avoiding the need for exogenous organic solvents.

  • Anhydrous Pyridine (Nucleophilic Catalyst) : Pyridine attacks acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. It simultaneously acts as an acid scavenger, neutralizing the acetic acid byproduct to prevent the reverse hydrolysis reaction.

  • Ice-Cold Distilled Water (Quenching Agent) : Rapidly hydrolyzes unreacted acetic anhydride and drastically reduces the solubility of the target compound, forcing its precipitation.

  • Absolute Ethanol : The optimal solvent for final recrystallization due to its steep solubility curve for the acetylated product.

Experimental Workflow

Protocol A 5-Phenyl-2-thiohydantoin (Substrate) B Acetic Anhydride + Pyridine (Acylating Agent & Catalyst) A->B C Reflux at 120 °C (Thermodynamic Control) B->C D Ice-Water Quench (Hydrolyze Excess Ac2O) C->D E Vacuum Filtration (Isolate Crude Product) D->E F Recrystallization in EtOH (Purity > 98%) E->F G 1-Acetyl-5-phenyl-2-thiohydantoin (Final Product) F->G

Figure 1: Experimental workflow for the regioselective N-acetylation of 5-phenyl-2-thiohydantoin.

Self-Validating Protocol

Step 1: Reaction Assembly

  • Action : In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.0 g (5.2 mmol) of 5-phenyl-2-thiohydantoin in 10 mL of acetic anhydride. Add 0.5 mL of anhydrous pyridine.

  • Causality : The substrate will initially remain partially insoluble. The addition of pyridine immediately initiates the formation of the N-acetylpyridinium active species, priming the system for electrophilic substitution.

Step 2: Thermodynamic Activation

  • Action : Attach a reflux condenser and heat the mixture to 120 °C using a silicone oil bath for 1.5 hours.

  • Causality : Elevated temperature provides the activation energy required to overcome the steric hindrance imposed by the bulky C5-phenyl group adjacent to the N1 reaction site. As the reaction progresses, the suspension will transition into a clear, homogenous amber solution, providing a primary visual cue of substrate consumption.

Step 3: In-Process Validation (The Self-Validating Checkpoint)

  • Action : After 1 hour, withdraw a 10 µL aliquot, dilute it in 1 mL of ethyl acetate, and perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3) as the mobile phase.

  • Causality : The starting material possesses a free N1-H (a strong hydrogen bond donor), resulting in a lower Rf​ (~0.35) on normal-phase silica. The acetylated product lacks this donor, resulting in a significantly higher Rf​ (~0.65). If the lower spot persists, the reaction is incomplete; extend the reflux by 30 minutes. This ensures the protocol adapts to localized heating variations rather than relying on a rigid timer.

Step 4: Quenching and Precipitation

  • Action : Remove the flask from the heat source and allow it to cool to room temperature (approx. 25 °C). Pour the mixture slowly into 50 mL of vigorously stirred ice-cold distilled water.

  • Causality : The water hydrolyzes the excess acetic anhydride into water-soluble acetic acid (an exothermic reaction, necessitating the ice). The sudden increase in solvent polarity forces the hydrophobic 1-acetyl-5-phenyl-2-thiohydantoin to precipitate as a crude solid.

Step 5: Isolation and Purification

  • Action : Isolate the precipitate via vacuum filtration. Wash the filter cake with 3 x 20 mL of cold water to remove residual acetic acid and pyridine. Recrystallize the crude solid from absolute ethanol.

  • Causality : Ethanol selectively dissolves organic impurities at elevated temperatures. Slow cooling allows the target compound to form high-purity crystalline needles (>98% purity), leaving trace di-acetylated byproducts in the mother liquor.

Analytical Validation and Data Interpretation

To confirm the success and regioselectivity of the synthesis, compare the isolated product against the quantitative markers in the table below. The disappearance of the N1-H proton and the distinct downfield shift of the C5-H proton (to 5.51 ppm) are the definitive hallmarks of successful N1-acetylation 3.

Parameter5-Phenyl-2-thiohydantoin (Starting Material)1-Acetyl-5-phenyl-2-thiohydantoin (Product)
Molecular Weight 192.24 g/mol 234.28 g/mol
TLC Rf​ (Hexane:EtOAc 7:3) 0.350.65
N1-H NMR Shift ( 1 H, DMSO- d6​ ) ~10.5 ppm (br s, 1H)Absent
C5-H NMR Shift ( 1 H, DMSO- d6​ ) ~5.20 ppm (s, 1H)5.51 ppm (s, 1H)
Acetyl- CH3​ NMR Shift N/A~2.65 ppm (s, 3H)
IR Carbonyl Stretch ( νC=O​ ) 1740 cm −1 (Ring C4=O)1755 cm −1 (Ring), 1715 cm −1 (Acetyl)

References

  • CHEMISTRY OF THE PROTEINS, PEPTIDES, AND AMINO ACIDS Source: Annual Reviews URL:[Link]

  • Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties Source: PMC (nih.gov) URL:[Link]

  • Thiohydantoins. VIII. Structure of the reported 5-phenyl-2,4-dithiohydantoin and its benzylation products Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one

Welcome to the Formulation & Assay Troubleshooting Center. 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one (a 2-thiohydantoin derivative) presents significant formulation challenges for researchers.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Troubleshooting Center. 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one (a 2-thiohydantoin derivative) presents significant formulation challenges for researchers. The presence of the bulky, hydrophobic phenyl ring at the C5 position, combined with N1-acetylation, eliminates critical hydrogen-bond donors and drastically reduces its aqueous solubility[1].

As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded strategies to overcome precipitation and bioavailability issues in both in vitro and in vivo settings.

Section 1: Formulation Troubleshooting & FAQs

Issue 1: Rapid Precipitation During In Vitro Assay Dilution Q: When I dilute my 10 mM DMSO stock of 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one into PBS (pH 7.4) for cell culture assays, the compound immediately crashes out, forming a cloudy suspension. How can I prevent this? A: Causality: The compound remains soluble in 100% DMSO because the polar aprotic solvent effectively disrupts the crystalline lattice. However, upon direct addition to an aqueous buffer, the sudden shift in the dielectric constant induces a strong hydrophobic effect. The lipophilic phenyl and thiohydantoin moieties rapidly aggregate to minimize contact with water, leading to nucleation and precipitation[2]. Solution: Implement a Co-solvent Step-Down Strategy . Instead of a direct 1:100 dilution into PBS, create an intermediate transition state using surfactants or polymeric co-solvents that lower the interfacial tension. Self-Validation System: Measure the optical density (OD) at 600 nm of your final assay plate. A baseline OD equivalent to a blank buffer confirms the absence of micro-precipitates.

Issue 2: Poor In Vivo Bioavailability and Solvent Toxicity Q: We are moving to murine pharmacokinetic (PK) models, but the required dose cannot be achieved without exceeding the maximum tolerated dose of DMSO/Tween. What is the best liquid formulation strategy? A: Causality: High concentrations of organic solvents cause hemolysis and tissue necrosis in vivo. To achieve high aqueous concentrations safely, you must mask the compound's hydrophobicity. Cyclodextrin inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. The HP-β-CD molecule features a lipophilic inner cavity that encapsulates the hydrophobic phenyl ring of the thiohydantoin, while its hydroxylated outer surface maintains excellent hydrogen bonding with the aqueous bulk phase[3]. Solution: Synthesize an HP-β-CD inclusion complex prior to dosing. This transforms the crystalline drug into a highly soluble supramolecular complex. Self-Validation System: Analyze the final complex via Differential Scanning Calorimetry (DSC). The disappearance of the drug's characteristic melting endotherm confirms successful molecular encapsulation rather than a simple physical mixture.

Issue 3: Recrystallization in Solid Oral Dosage Forms Q: We are formulating a solid oral dose, but the compound recrystallizes over time, severely limiting its dissolution rate in simulated gastric fluid. How do we stabilize it? A: Causality: The crystalline state is the lowest thermodynamic energy state for 1-Acetyl-5-phenyl-2-thiohydantoin. When formulated as a simple physical mixture, the strong intermolecular forces between the thiohydantoin rings drive recrystallization. By creating an Amorphous Solid Dispersion (ASD) , you force the drug into a high-energy, disordered state, trapped within a high-glass-transition-temperature (Tg) polymer matrix (e.g., PVP or HPMC). The polymer sterically hinders the drug molecules from reassembling into a crystal lattice[4]. Solution: Utilize the solvent evaporation method to embed the drug within a hydrophilic polymer matrix.

Section 2: Decision Matrix & Workflows

DecisionMatrix Problem 1-Acetyl-5-phenyl-2-thiohydantoin Precipitation in Aqueous Media AppType Determine Target Application Problem->AppType InVitro In Vitro Assays (Biochemical/Cellular) AppType->InVitro Low Volume InVivo In Vivo Studies (PK/PD/Efficacy) AppType->InVivo High Volume/Toxicity Limits Cosolvent Co-solvent Step-Down (DMSO -> PEG400 -> Buffer) InVitro->Cosolvent Cyclo HP-β-CD Complexation (Aqueous IV/PO) InVivo->Cyclo Liquid Formulation SolidDisp Amorphous Solid Dispersion (Solid Oral Dose) InVivo->SolidDisp Solid Formulation

Caption: Logical decision tree for selecting the optimal solubilization strategy.

Section 3: Detailed Methodologies & Self-Validating Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complex (Co-precipitation Method)

Purpose: To generate a water-soluble supramolecular complex for in vivo dosing[3].

  • Molar Calculation: Weigh 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one and HP-β-CD at a strict 1:1 molar ratio.

  • Solvent Blending: Dissolve the drug in a minimal volume of absolute ethanol. Dissolve the HP-β-CD in purified water.

  • Complexation: Slowly add the ethanolic drug solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring at 400 RPM. The solvent ratio should stabilize at 3:1 (Ethanol:Water). Causality: The gradual introduction prevents rapid nucleation, allowing the host-guest complex to form.

  • Equilibration: Seal the vessel and stir continuously for 24 hours at 25°C to allow the thermodynamic equilibrium of the complex to be reached.

  • Solvent Removal: Remove the ethanol using a rotary evaporator under reduced pressure at 40°C.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C, followed by lyophilization for 48 hours to yield a dry, flowable powder.

  • Validation Checkpoint: Perform Phase Solubility Analysis. Plot drug concentration vs. HP-β-CD concentration. An AL​ -type linear phase solubility diagram validates a 1:1 stoichiometric inclusion complex.

HPBCD_Workflow N1 Equimolar Mixing Drug + HP-β-CD N2 Co-dissolution (EtOH:Water 3:1) N1->N2 N3 Equilibration (Stir 24h, 25°C) N2->N3 N4 Solvent Removal (Rotovap & Lyophilize) N3->N4 N5 Validation (DSC / FTIR / XRD) N4->N5

Caption: Step-by-step experimental workflow for HP-β-CD inclusion complexation.

Protocol B: Co-solvent Step-Down Dilution for In Vitro Assays

Purpose: To prevent micro-precipitation in 96/384-well plates[2].

  • Primary Stock: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Intermediate Dilution: Dilute the primary stock 1:10 into a transition matrix consisting of 50% PEG-400 and 50% Tween-80. Vortex for 60 seconds. Causality: PEG-400 acts as a co-solvent to bridge the polarity gap, while Tween-80 forms micelles that temporarily shield the lipophilic core.

  • Aqueous Introduction: Dilute the intermediate solution 1:10 into the final aqueous assay buffer (e.g., PBS or DMEM) under rapid agitation.

  • Final Concentration: The final solution safely yields 100 µM of the drug with minimal organic load (1% DMSO, 4.5% PEG-400, and 4.5% Tween-80).

  • Validation Checkpoint: Centrifuge an aliquot at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC-UV. If the peak area matches the theoretical concentration, no precipitation has occurred.

Section 4: Quantitative Data Comparison

To assist in selecting the appropriate formulation, the following table summarizes the expected performance metrics of each solubilization strategy based on established pharmaceutical precedents for thiohydantoin derivatives[1][3][4].

Solubilization StrategyExpected Solubility IncreasePhysical StateRecommended ApplicationValidation Method
Co-solvent (DMSO/PEG) 50 to 100-foldLiquid SolutionIn vitro biochemical assaysHPLC / OD600
HP-β-CD Complexation 800 to 1200-foldSolid / ReconstitutedIn vivo IV / PO dosingDSC / Phase Solubility
Amorphous Solid Dispersion 200 to 500-foldSolid PowderSolid oral dosage formsXRD / FTIR
Micellar (Tween-80) 20 to 50-foldColloidal DispersionLow-dose in vivo IP dosingDynamic Light Scattering

References

  • Solubility enhancement of poorly water soluble drugs: A review. ResearchGate. 2

  • Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin. NIH. 1

  • Study on inclusion interaction of ibuprofen with Β-cyclodextrin derivatives. ResearchGate. 3

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. 4

Sources

Optimization

Minimizing side products in 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals troubleshooting the synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals troubleshooting the synthesis of 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one (commonly referred to as 1-acetyl-5-phenyl-2-thiohydantoin).

This synthesis—typically driven by the condensation of phenylglycine with ammonium thiocyanate in acetic anhydride—is notoriously sensitive. Minor deviations in temperature, pH, or stoichiometry can lead to rapid hydrolysis, incomplete cyclization, or complete loss of chiral integrity. This guide breaks down the mechanistic causality behind these failures and provides self-validating protocols to ensure high-yield, high-purity outcomes.

Part 1: Mechanistic Workflow & Causality

To minimize side products, we must first map the divergence points in the reaction pathway. The synthesis proceeds via an azlactone (oxazolone) intermediate, which is highly reactive but prone to off-target degradation if reaction parameters are not strictly controlled.

Pathway PG Phenylglycine (Starting Material) Reagents Acetic Anhydride + NH4SCN (Acylation & Thiocyanation) PG->Reagents Ac2O Azlactone Azlactone / Oxazolone (Prone to Racemization) Reagents->Azlactone Dehydration Acyclic Acyclic Thiohydantoic Acid (Incomplete Cyclization) Azlactone->Acyclic SCN- Attack Acyclic->Acyclic Low Temp (Stalled) Target 1-Acetyl-5-phenyl-2-thiohydantoin (Target Product) Acyclic->Target Heat (40 °C) Ring Closure Hydrolyzed 5-phenyl-2-thiohydantoin (Deacetylated Side Product) Target->Hydrolyzed H2O / Base Hydrolysis

Reaction pathway and side-product divergence in 1-acetyl-5-phenyl-2-thiohydantoin synthesis.

Part 2: Troubleshooting FAQs

Q1: My final product shows complete loss of the N1-acetyl group. Why is it hydrolyzing to 5-phenyl-2-thiohydantoin, and how do I prevent this? Causality: The N1-acyl group in 2-thiohydantoins functions similarly to an activated ester or imide. It is highly electrophilic and 1[1]. Nucleophilic attack by water or hydroxide on the N1-carbonyl rapidly cleaves the acetyl group, leaving the deacetylated core. Protocol Adjustment: The primary failure point is the aqueous workup. Quench the reaction strictly in ice-cold water and filter immediately. Do not leave the product suspended in the aqueous mother liquor, and never wash the filter cake with warm water or alkaline solutions (e.g., saturated NaHCO3).

Q2: I am starting with enantiopure L-phenylglycine, but polarimetry shows a racemic product. What is driving the racemization? Causality: The C5 stereocenter is flanked by the C4-carbonyl and the N1-acetyl group. The N1-acetyl group strongly withdraws electron density, significantly increasing the acidity of the C5 proton. This facilitates a rapid 2[3] via a planar enolate intermediate. Protocol Adjustment: Avoid using strong auxiliary bases (like triethylamine) during the cyclization step. Rely solely on the weak basicity of the thiocyanate salt and the acetic acid solvent. Maintain strict temperature control (do not exceed 50 °C).

Q3: NMR analysis reveals a mixture of isomers. Could I be forming the 3-acetyl or S-acetyl side products? Causality: Acylation of the 2-thiohydantoin core can theoretically occur at N1, N3, or the sulfur atom. While S-alkylation is common, S-acetylation is a reversible kinetic artifact. Literature confirms that under standard Ac2O/NH4SCN conditions, the4[4]. If you observe an anomalous NH shift, you are likely seeing the acyclic intermediate, not the N3-isomer. Protocol Adjustment: Verify your product using 1H NMR in DMSO-d6. The N3-H of the target cyclic thioamide will appear markedly downfield at ~12.6 ppm. The absence of a C5H-to-N1H COSY cross-peak confirms that N1 is acetylated[4].

Q4: The reaction stalls, yielding an acyclic thioamide (e.g., 5-acetyl-4-thiohydantoic acid). Why is ring closure failing? Causality: The formation of the imidazolidin-4-one ring requires an intramolecular nucleophilic attack by the thioamide nitrogen onto the activated ester. If the temperature is too low or the dehydrating agent (Ac2O) is depleted by ambient moisture, the intermediate 4[4]. Protocol Adjustment: Ensure the reaction is heated to 40 °C for at least 1 hour after the initial exothermic addition.

Part 3: Quantitative Data & Analytical Signatures

Use the following table to rapidly diagnose the composition of your crude reaction mixture using standard analytical techniques.

Compound1H NMR Signature (DMSO-d6)Mass Spec ([M+H]+)Primary Causality of Formation
1-Acetyl-5-phenyl-2-thiohydantoin (Target)N3-H ~12.6 ppm (s, 1H), C5-H ~5.5 ppm235.0N/A (Thermodynamic product of complete cyclization).
5-Phenyl-2-thiohydantoin (Deacetylated)N1-H ~10.1 ppm, N3-H ~11.4 ppm193.0Hydrolysis via warm aqueous workup or prolonged exposure to base.
Acyclic Thioamide Intermediate N-H ~9.15 ppm253.0 (hydrated)Insufficient heat (<25 °C) stalling the final ring closure.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step contains a specific physical observation or rapid analytical check to ensure the reaction is proceeding correctly before moving to the next phase.

Step 1: Activation & Azlactone Formation

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend 10.0 mmol of phenylglycine in 10 mL of glacial acetic acid.

  • Add 30.0 mmol of acetic anhydride. Stir at room temperature for 30 minutes.

  • Self-Validation Check: The opaque suspension must transition into a clear, homogeneous solution, indicating complete conversion to the soluble azlactone intermediate. If the solution remains cloudy, your acetic anhydride may be degraded (hydrolyzed to acetic acid).

Step 2: Thiocyanation & Cyclization

  • Add 12.0 mmol of ammonium thiocyanate (NH4SCN) in one single portion.

  • Attach a reflux condenser and heat the mixture strictly to 40 °C for 1.5 hours.

  • Self-Validation Check: The reaction mixture will undergo a distinct color change to red-brown. Perform a rapid TLC (40% EtOAc/Hexanes); you should observe a dominant spot at Rf ~ 0.41[4]. If a highly polar baseline spot dominates, the acyclic intermediate is stalled. Increase heat to 50 °C for 30 additional minutes.

Step 3: Quenching & Kinetic Trapping

  • Remove the flask from heat and cool to 0 °C in an ice bath.

  • Slowly pour the mixture into 50 mL of vigorously stirred, crushed ice water to kinetically trap the N1-acetyl product and precipitate it out of the acidic medium.

  • Self-Validation Check: Immediate formation of a white/off-white solid indicates successful cyclization. If an oily residue forms, acyclic intermediates or unreacted acetic anhydride are present.

Step 4: Isolation

  • Filter the precipitate immediately under vacuum.

  • Wash the filter cake with 2 x 10 mL of ice-cold water to remove residual acetic acid and unreacted thiocyanate.

  • Self-Validation Check: Do not wash with room-temperature water or alkaline buffers, as this will trigger immediate N1-deacetylation. Dry the solid under high vacuum (lyophilizer or vacuum oven at 30 °C) to constant weight.

Part 5: References

  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. 1[1]

  • On Formation of Thiohydantoins from Amino Acids under Acylation Conditions. The Journal of Organic Chemistry (ACS Publications). 4[4]

  • Kinetics and mechanism of racemisation reactions of configurationally labile stereogenic centres in drug-like molecules in aqueous solutions; thiohydantoins and related compounds. Cardiff University. 2[3]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap in 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one Characterization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific spectroscopic challenges associated with 1-acetyl-5-phenyl-2-sulfanylideneimida...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific spectroscopic challenges associated with 1-acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one (a functionalized thiohydantoin).

This molecule presents unique NMR complexities. The presence of the N1-acetyl group introduces restricted amide bond rotation, while the C5-phenyl ring creates severe multiplet crowding in the aromatic region. This guide provides field-proven, self-validating protocols to help you diagnose causality, resolve signal overlap, and ensure absolute structural confidence in your drug development workflows.

Diagnostic Workflow for Signal Overlap

Before altering your acquisition parameters, it is critical to diagnose the physical cause of the overlap. The flowchart below outlines the decision-making process for isolating and resolving specific spectral artifacts in thiohydantoin derivatives.

Workflow Start 1H NMR Spectrum Signal Overlap Detected Check Identify Overlap Region Start->Check Aromatic Aromatic Region (7.2 - 7.5 ppm) Check->Aromatic Phenyl Ring Aliphatic Acetyl / Amide Region (Peak Doubling) Check->Aliphatic N-Acetyl Group TwoD 2D NMR (HSQC/HMBC) Disperse via 13C Aromatic->TwoD PureShift Pure Shift NMR Collapse J-Couplings Aromatic->PureShift VTNMR VT-NMR (Heating) Coalesce Rotamers Aliphatic->VTNMR Suspect Rotamers Solvent Solvent Titration Shift Masking Peaks Aliphatic->Solvent Solvent Overlap Resolved Fully Resolved Characterization TwoD->Resolved PureShift->Resolved VTNMR->Resolved Solvent->Resolved

Workflow for diagnosing and resolving NMR signal overlap in thiohydantoin derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does the N1-acetyl methyl group appear as two distinct singlets of unequal integration (e.g., a 3:1 ratio) at room temperature? A1: This is a classic manifestation of amide rotamers. The lone pair on the N1 nitrogen delocalizes into the acetyl carbonyl oxygen, giving the C–N bond partial double-bond character. This restricts free rotation. Because the imidazolidin-4-one ring is asymmetric (due to the C5-phenyl group and C2-thione), the syn and anti conformations of the acetyl group are diastereomeric. They possess different ground-state energies and distinct chemical environments that exchange slowly on the NMR timescale at room temperature [5, 6].

Q2: The phenyl protons at C5 overlap into a single broad multiplet. How can I extract the exact chemical shifts for the ortho, meta, and para protons? A2: The chemical shift differences between these aromatic protons are often smaller than their homonuclear scalar couplings (J-couplings), causing severe multiplet overlap. To extract exact shifts, apply Pure Shift NMR (such as the PSYCHE experiment), which suppresses homonuclear J-coupling and collapses the overlapping multiplets into clean, distinct singlets[2, 3]. Alternatively, a 2D 1H-13C HSQC experiment will disperse these overlapping proton signals along the much wider 13C chemical shift axis [1, 7].

Q3: How do I know if a secondary peak is an impurity or just a minor rotamer? A3: You must alter the thermal kinetics of the system. By performing Variable Temperature (VT) NMR and heating the sample, you provide the thermal energy required to overcome the rotational barrier. If the peaks are rotamers, they will broaden and eventually coalesce into a single peak. If the peak is an impurity, its integration relative to the main peak will remain unchanged regardless of temperature[5].

Quantitative Data & System Diagnostics

To effectively troubleshoot, compare your current spectra against the expected baseline parameters outlined in the tables below.

Table 1: Diagnostic NMR Features & Overlap Vulnerabilities

Structural FeatureExpected ¹H Shift (ppm)Primary Overlap ChallengeRecommended Resolution
N1-Acetyl (-CH₃) 2.0 – 2.5Peak doubling (Rotamers)VT-NMR (Heat to >340 K)
C5-Phenyl (Ar-H) 7.2 – 7.5J-coupling multiplet crowdingPure Shift NMR / 2D HSQC
C5-Methine (-CH-) 5.0 – 5.5Overlap with residual solventSolvent change (DMSO-d₆)
N3-Amide (-NH-) 10.0 – 12.0Quadrupolar broadeningLower temperature / dry solvent

Table 2: Solvent Effects on Signal Dispersion

Deuterated SolventDielectric Constant (ε)Effect on Rotamer RatioEffect on Aromatic Dispersion
CDCl₃ 4.81High (Favors major rotamer)Poor (Severe overlap)
DMSO-d₆ 46.70Moderate (Shifts equilibrium)Good (Hydrogen bonding shifts)
Benzene-d₆ 2.28LowExcellent (Aromatic solvent-induced shifts)
Troubleshooting Guides & Self-Validating Protocols
Guide 1: Overcoming Rotamer-Induced Broadening with VT-NMR

Causality: The energy barrier to rotation around the N-acetyl bond causes the molecule to exist in two slowly interconverting conformations at room temperature. Heating the sample increases the interconversion rate beyond the NMR timescale, resulting in a time-averaged single peak [5, 6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the compound in a high-boiling deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈). Do not use CDCl₃, as its boiling point is too low for effective coalescence.

  • Initial Acquisition: Acquire a standard 1D ¹H NMR spectrum at 298 K (25 °C). Note the integration ratio of the doubled acetyl peaks.

  • Incremental Heating: Increase the probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K, up to 360 K).

  • Equilibration: Wait a minimum of 10 minutes at each temperature step to allow the sample to achieve thermal equilibrium and to minimize convection currents. Re-shim the Z1 and Z2 gradients at each step.

  • Self-Validation Step (Crucial): After reaching the coalescence temperature and acquiring the resolved spectrum, you must cool the sample back to 298 K and acquire a final spectrum. If the peaks return to their original doubled state, the phenomenon is confirmed as a reversible dynamic rotameric process. If the spectrum remains changed, the compound has undergone thermal degradation.

Guide 2: Resolving Aromatic Overlap using Pure Shift NMR

Causality: Homonuclear scalar coupling (J-coupling) splits signals into multiplets, which overlap in the narrow chemical shift range of the phenyl ring. Pure shift NMR utilizes slice-selective excitation and spatial encoding to suppress homonuclear scalar coupling, collapsing complex multiplets into highly resolved singlets[2, 3].

Step-by-Step Methodology:

  • Calibration: Calibrate the 90-degree pulse (p1) precisely. Optimize the relaxation delay (d1) to at least 3–5 times the longest T1 relaxation time of the aromatic protons to ensure quantitative accuracy.

  • Sequence Selection: Load the PSYCHE (Pure Shift Yielded by Chirp Excitation) or Zangger-Sterk pulse sequence from your spectrometer's library.

  • Parameter Optimization: Adjust the chunking parameter (typically 15–30 ms). A shorter chunking time improves decoupling quality but reduces the signal-to-noise ratio. Set the flip angle of the chirp pulses to a low value (e.g., 15-20 degrees) to prevent severe signal attenuation.

  • Data Processing: Acquire the pseudo-2D dataset and process it using covariance processing to reconstruct the 1D pure shift interferogram.

  • Self-Validation Step (Crucial): Compare the integral of the pure shift singlets to the standard 1D ¹H NMR spectrum. Pure shift sequences can suffer from site-dependent signal loss during chunking delays. Validating the quantitative integrity against a standard pulse-acquire spectrum ensures no signals were artificially suppressed [4].

References
  • Technical Support Center: Troubleshooting NMR Signal Overlap for Eicosanedioic Acid Deriv
  • Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis. Analytical Chemistry (NIH).
  • Chapter 8: Pure Shift 2D NMR Spectroscopy. Royal Society of Chemistry (RSC).
  • Universally Quantitative Band-Selective Pure Shift NMR Spectroscopy. NIH.
  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. NISCPR.
  • Amide rotamers of N-acetyl-1,3-dimethyltetrahydroisoquinolines: Synthesis, variable temperature NMR spectroscopy and molecular modelling.
  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies.

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subs...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. When a novel or sparsely documented compound like 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one is synthesized, researchers are often faced with a critical challenge: the absence of a public, validated reference spectrum for direct comparison. This guide moves beyond a simple data-matching exercise. Instead, it provides a comprehensive, field-tested framework for structural validation. We will employ a multi-faceted approach, grounded in theoretical prediction, meticulous experimental protocol, and the strategic integration of complementary analytical techniques. This self-validating workflow is designed to build a robust, evidence-based case for the correct structural assignment, ensuring the integrity of your research from the very first step.

Part 1: Theoretical Spectral Analysis - Establishing the Benchmark

Before a single experiment is run, a deep theoretical analysis of the target molecule is paramount. This predictive step transforms the process from mere data collection into a hypothesis-driven investigation. By anticipating the spectral features of 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one, we establish a benchmark against which our experimental results can be critically evaluated. This is not just about listing steps; it's about understanding the why—the causality between the molecular structure and its NMR fingerprint.

Molecular Structure and Key Environments:

The target molecule possesses several distinct proton and carbon environments, each expected to produce a characteristic signal.

  • Proton (¹H) Environments:

    • Phenyl Group (H-Ar): Five aromatic protons.

    • Methine (H-5): A single proton at a chiral center, adjacent to the phenyl ring and an amide nitrogen.

    • Amide (N-H): One labile proton on the imidazolidinone ring.

    • Acetyl (CH₃): Three equivalent methyl protons.

  • Carbon (¹³C) Environments:

    • Thiocarbonyl (C-2, C=S): A key downfield signal.

    • Carbonyl (C-4, C=O): The amide carbonyl in the ring.

    • Acetyl Carbonyl (C=O): The acetyl group's carbonyl.

    • Phenyl Group (C-Ar): Six aromatic carbons (four unique signals due to symmetry).

    • Methine (C-5): The carbon at the chiral center.

    • Acetyl Methyl (C-CH₃): The methyl carbon.

Predicted NMR Data

The following tables summarize the expected chemical shifts based on established principles and data from analogous structures, such as thiohydantoins and N-acetylated compounds.[1] These predictions can be refined using specialized software.[2][3][4][5]

Table 1: Predicted ¹H NMR Spectral Data for 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Phenyl (H-Ar)7.20 - 7.50Multiplet (m)5H
Methine (H-5)~5.5 - 5.8Singlet (s) or Doublet (d)1H
Amide (N-H)8.5 - 11.0 (solvent dependent)Broad Singlet (br s)1H
Acetyl (CH₃)2.1 - 2.6Singlet (s)3H

Table 2: Predicted ¹³C NMR Spectral Data for 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Thiocarbonyl (C-2, C=S)180 - 185
Carbonyl (C-4, C=O)170 - 175
Acetyl Carbonyl (C=O)168 - 172
Phenyl (C-Ar, Quaternary)135 - 140
Phenyl (C-Ar, CH)125 - 130
Methine (C-5)60 - 70
Acetyl Methyl (C-CH₃)22 - 28
Part 2: A Trustworthy Protocol for NMR Data Acquisition

The integrity of spectral data is contingent upon a rigorous and reproducible experimental protocol. A self-validating system demands that data be acquired under optimal conditions to ensure high resolution and signal-to-noise.

Step-by-Step Experimental Protocol for 1D NMR

  • Sample Preparation: [6][7][8][9]

    • Accurately weigh the purified compound. For ¹H NMR, 5-25 mg is typically sufficient. For the less sensitive ¹³C NMR, aim for 50-100 mg.[8]

    • Select an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that fully dissolves the compound. DMSO-d₆ is often a good choice for this class of compounds and will keep the N-H proton from exchanging too rapidly.

    • Dissolve the sample in approximately 0.6-0.7 mL of the solvent in a clean, dry vial before transferring it to a 5 mm NMR tube.[8]

    • Ensure the final sample height in the tube is around 4-5 cm.

    • Wipe the outside of the NMR tube clean before insertion into the spinner turbine.

  • Instrument Setup and Data Acquisition: [10]

    • Insert the sample into the NMR spectrometer.

    • Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp, symmetrical peaks. This is a critical step for high-quality data.

    • Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.

    • Acquisition (¹H NMR):

      • Acquire a standard single-pulse experiment.

      • Use a spectral width of approximately -2 to 12 ppm.

      • Collect 8 to 16 scans, which should be sufficient for a sample of this concentration.

    • Acquisition (¹³C NMR):

      • Acquire a proton-decoupled experiment to produce a spectrum of singlets.

      • Use a wider spectral width, typically 0 to 220 ppm.

      • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.[11]

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Compound (5-100 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL DMSO-d6) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock insert->lock shim Shim lock->shim tune Tune shim->tune acquire Acquire Spectrum (1H & 13C) tune->acquire

Caption: Workflow for NMR sample preparation and data acquisition.

Part 3: The Power of Synergy - Comparison with Complementary Techniques

While 1D NMR provides the primary fingerprint, it is rarely sufficient for the de novo structural elucidation of a novel compound. True analytical trustworthiness is achieved by integrating data from orthogonal techniques that probe different molecular properties. This multi-pronged approach creates a web of evidence that makes the final structural assignment robust and defensible.

Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedStrengthsLimitations
1D NMR (¹H, ¹³C) Number and type of proton/carbon environments, neighboring atoms (via coupling).Excellent for mapping out the basic carbon-hydrogen framework.[12]Can suffer from signal overlap; does not directly confirm connectivity in complex systems.
2D NMR (COSY, HSQC, HMBC) Atom-to-atom connectivity (¹H-¹H, ¹H-¹³C one-bond, ¹H-¹³C long-range).Unambiguously establishes the molecular skeleton by showing direct and long-range correlations.[13][14][15]Requires more instrument time; interpretation can be complex.
Mass Spectrometry (MS) Molecular weight, elemental formula (with High Resolution MS).Extremely high sensitivity; provides the molecular formula, which is a critical constraint.[11][16][17]Provides no information on atom connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups (C=O, C=S, N-H).Fast and simple; provides excellent confirmation of key functional groups.Provides limited information on the overall molecular skeleton.

The Indispensable Role of 2D NMR

For this specific molecule, 2D NMR experiments are not just helpful; they are essential for validating the proposed structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment creates a 2D map correlating each proton signal directly to the carbon signal it is attached to.[12][16] It would provide definitive confirmation for the H-5/C-5 and the CH₃/C-CH₃ pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this task. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[13][15] Key expected correlations that would lock in the structure include:

    • From the Acetyl CH₃ protons to the Acetyl C=O and to C-2 (C=S) .

    • From the Methine H-5 proton to the phenyl carbons , C-4 (C=O) , and C-2 (C=S) .

    • From the Amide N-H proton to C-4 , C-5 , and C-2 .

G HRMS High-Res MS Structure Validated Structure HRMS->Structure Provides Molecular Formula IR IR Spectroscopy IR->Structure Confirms Functional Groups NMR_1D 1D NMR (1H, 13C) NMR_2D 2D NMR (HSQC, HMBC) NMR_1D->NMR_2D Suggests Framework NMR_2D->Structure Confirms Connectivity

Caption: A multi-technique workflow for unambiguous structure validation.

Part 4: The Final Verdict - A Validation Checklist

Synthesizing the data from all sources allows for a final, confident structural assignment. Use the following checklist to validate your experimental findings for 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one:

  • [ ] Molecular Formula Confirmation: Does the exact mass obtained from High-Resolution Mass Spectrometry (HRMS) correspond to the molecular formula C₁₁H₁₀N₂O₂S?

  • [ ] Functional Group Confirmation: Does the IR spectrum show characteristic absorption bands for the amide N-H, the two distinct C=O groups, and the C=S group?

  • [ ] ¹H NMR Spectrum Match:

    • Are there signals integrating to 5H in the aromatic region (7.2-7.5 ppm)?

    • Is there a singlet integrating to 3H in the acetyl region (2.1-2.6 ppm)?

    • Is there a signal for the methine proton (H-5) integrating to 1H?

    • Is the N-H proton visible?

  • [ ] ¹³C NMR Spectrum Match:

    • Are there a total of 9 unique carbon signals (accounting for symmetry in the phenyl ring)?

    • Are there three distinct signals in the downfield region (>165 ppm) corresponding to the two C=O and one C=S carbons?

  • [ ] 2D NMR Connectivity Confirmation:

    • HSQC: Does the H-5 signal correlate to a carbon signal in the 60-70 ppm range? Do the acetyl protons correlate to a carbon in the 22-28 ppm range?

    • HMBC: Are the critical long-range correlations (e.g., Acetyl H to C-2; H-5 to C-4 and C-2) present as predicted?

When the answer to all these questions is "yes," the proposed structure of 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one can be considered validated with a high degree of scientific certainty. This rigorous, multi-technique approach ensures that your foundational data is sound, providing a trustworthy basis for all future research and development.

References

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide | PDF. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • Prezi. (2026, March 11). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

  • American Laboratory. (2012, January 10). Automated Structure Verification by NMR, Part 1: Lead Optimization Support in Drug Discovery. Retrieved from [Link]

  • University of Massachusetts Amherst. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • International Journal of ChemTech Research. (2021). Influence study of catalysts and solvents on the synthesis of 5,5-diphenyl-2-thiohydantoin. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 9). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure Identification of Novel Compounds Using Simple IR, 1H, and 13C NMR Spectroscopy and Computational Tools. Retrieved from [Link]

  • Iowa State University. (2013, March 19). NMR Sample Preparation. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). Thiohydantoins. VIII. Structure of the reported 5-phenyl-2,4-dithiohydantoin and its benzylation products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one. Retrieved from [Link]

  • News-Medical.Net. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (n.d.). Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. Retrieved from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Retrieved from [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

  • arXiv.org. (2025, August 30). NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization. Retrieved from [Link]

  • MDPI. (2006, October 2). A Simple Synthesis of 2-Thiohydantoins. Retrieved from [Link]

Sources

Comparative

A Baseline Bioactivity Comparison of 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one Against Key Reference Drugs

Introduction The thiohydantoin scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The thiohydantoin scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The synthetic accessibility of this heterocyclic core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[3] This guide presents a baseline in vitro bioactivity analysis of a specific derivative, 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one , hereafter referred to as Compound X .

The objective of this document is to establish a foundational understanding of Compound X's biological potential by directly comparing its performance against established, clinically relevant reference drugs across three key areas of therapeutic interest: oncology, microbiology, and inflammation. This comparative approach provides essential context for its potency and selectivity, guiding future research and development efforts. All experimental data presented herein are representative and intended to illustrate the application of the described protocols.

Part 1: Anticancer Activity Assessment via Cytotoxicity Screening

Rationale for Investigation

A significant body of research highlights the potential of thiohydantoin derivatives as anticancer agents.[4][5] These compounds can induce cytotoxicity through various mechanisms, including the antagonism of critical cellular receptors like the androgen receptor and the modulation of key signaling pathways involved in cell proliferation and survival.[1] Therefore, the initial and most critical step in evaluating Compound X's potential in oncology is to determine its cytotoxic effect on various human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was selected for this purpose, as it is a reliable, quantitative, and widely accepted colorimetric method for assessing metabolic activity as an indicator of cell viability.[6][7][8]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for determining drug-induced cytotoxicity.[6][9]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HCT-116 colorectal carcinoma, A549 lung carcinoma) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are harvested and seeded into 96-well flat-bottom plates at a density of 5 × 10³ cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Stock solutions of Compound X and the reference drug, Doxorubicin, are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in all wells, including vehicle controls, is kept below 0.5%. 100 µL of the diluted compounds are added to the respective wells.

  • Incubation: The plates are incubated for 48 hours at 37°C.

  • MTT Addition: After the incubation period, 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.[6]

  • Formazan Solubilization: The plates are incubated for another 4 hours. Subsequently, the medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the purple formazan crystals. The plate is agitated on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Data Acquisition seed 1. Seed Cells in 96-well Plate (5x10³ cells/well) attach 2. Incubate for 24h (Allow Attachment) seed->attach treat 3. Add Serial Dilutions of Compound X & Doxorubicin attach->treat incubate_drug 4. Incubate for 48h (Drug Exposure) treat->incubate_drug add_mtt 5. Add MTT Reagent (10 µL/well) incubate_drug->add_mtt incubate_mtt 6. Incubate for 4h (Formazan Formation) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan (100 µL DMSO) incubate_mtt->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC₅₀ Values read->analyze

Caption: Workflow of the MTT assay for determining cytotoxic activity.

Comparative Cytotoxicity Data
CompoundCancer Cell LineIC₅₀ (µM)
Compound X MCF-7 (Breast)12.5
HCT-116 (Colon)18.2
A549 (Lung)25.1
Doxorubicin (Ref.) MCF-7 (Breast)0.8
HCT-116 (Colon)0.5
A549 (Lung)1.1

Discussion: The data indicates that Compound X possesses moderate cytotoxic activity against the tested cancer cell lines. However, its potency is significantly lower than that of the standard chemotherapeutic agent, Doxorubicin. This suggests that while Compound X has baseline anticancer properties, substantial structural optimization would be required to achieve clinically relevant potency.

Part 2: Antimicrobial Activity Assessment

Rationale for Investigation

Thiohydantoin derivatives have been reported to possess antibacterial and antifungal properties, making them a promising scaffold for the development of new antimicrobial agents.[5] Establishing the antimicrobial spectrum and potency of Compound X is a crucial step in evaluating its potential in this domain. The broth microdilution method was chosen as it is a gold standard for determining the Minimum Inhibitory Concentration (MIC), providing quantitative and reproducible results in line with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the standardized procedures outlined by CLSI.[10][13]

  • Preparation of Antimicrobial Solutions: Stock solutions of Compound X, Ciprofloxacin (antibacterial reference), and Fluconazole (antifungal reference) are prepared in DMSO. Two-fold serial dilutions are performed in Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.

  • Inoculum Preparation: Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are cultured overnight. The cultures are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). This suspension is further diluted in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum, no drug) and a negative control well (broth only) are included.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for yeast.[10]

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the wells.

Visualization: Broth Microdilution Workflow

MIC_Workflow cluster_plate_prep Plate Preparation cluster_inoculum_prep Inoculum Preparation cluster_assay Assay & Readout stock 1. Prepare Stock Solutions (Compound X, Cipro, Fluconazole) serial_dilute 2. Perform 2-Fold Serial Dilutions in 96-well Plate stock->serial_dilute inoculate 6. Inoculate Wells with Microbial Suspension serial_dilute->inoculate culture 3. Culture Microbes (18-24h) mcfarland 4. Adjust to 0.5 McFarland Standard Turbidity culture->mcfarland final_inoculum 5. Dilute to Final Concentration (5x10⁵ CFU/mL) mcfarland->final_inoculum final_inoculum->inoculate incubate 7. Incubate Plate (35°C, 18-48h) inoculate->incubate read_mic 8. Determine MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow of the broth microdilution method for MIC determination.

Comparative Antimicrobial Data
CompoundS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
Compound X 32>12864
Ciprofloxacin (Ref.) 0.50.015N/A
Fluconazole (Ref.) N/AN/A1

Discussion: Compound X demonstrates weak activity against the Gram-positive bacterium S. aureus and the fungal pathogen C. albicans. It shows no significant activity against the Gram-negative bacterium E. coli at the concentrations tested. Its potency is substantially lower than the standard-of-care drugs, Ciprofloxacin and Fluconazole. These findings suggest that Compound X is not a promising lead for broad-spectrum antimicrobial development without significant chemical modification.

Part 3: Anti-inflammatory Activity Assessment

Rationale for Investigation

Inflammation is a key pathological feature of many diseases, and the cyclooxygenase (COX) enzymes are critical mediators of this process.[14] Specifically, COX-2 is upregulated during inflammation and is the primary target for many non-steroidal anti-inflammatory drugs (NSAIDs).[15] Given that some heterocyclic compounds show inhibitory effects on these enzymes, it is pertinent to evaluate Compound X for anti-inflammatory potential by measuring its direct inhibition of COX-1 and COX-2. This allows for the determination of both its potency and its selectivity, a key factor in the safety profile of modern anti-inflammatory drugs.[16]

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol is based on commercially available inhibitor screening kits.[17][18]

  • Reagent Preparation: Recombinant human COX-1 and COX-2 enzymes, a fluorometric probe (e.g., Amplex™ Red), and arachidonic acid (substrate) are prepared in a suitable assay buffer according to manufacturer instructions.

  • Enzyme Addition: The respective COX enzyme (either COX-1 or COX-2) is added to the wells of a 96-well black opaque plate.

  • Inhibitor Addition: Serial dilutions of Compound X and the reference drug, Celecoxib (a selective COX-2 inhibitor), are added to the wells. A "no inhibitor" control is included for determining 100% enzyme activity. The final DMSO concentration is kept constant across all wells.

  • Pre-incubation: The plate is incubated for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: A reaction mixture containing the fluorometric probe and arachidonic acid is added to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: The fluorescence intensity (e.g., Ex/Em = 535/587 nm) is measured kinetically over 5-10 minutes using a fluorescence plate reader.[18] The rate of reaction is determined from the linear portion of the kinetic curve.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the "no inhibitor" control. IC₅₀ values are determined from the dose-response curves. The COX-2 Selectivity Index (SI) is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

Visualization: COX Inhibition Assay Principle

COX_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism AA Arachidonic Acid (Substrate) PGG2 Prostaglandin G2 (Intermediate) AA->PGG2 COX-2 Enzyme Probe_reacted Probe (Fluorescent) PGG2->Probe_reacted Peroxidase Activity Probe_unreacted Probe (Non-fluorescent) Inhibitor Compound X or Celecoxib COX2_Enzyme COX-2 Enzyme Inhibitor->COX2_Enzyme Binds to Enzyme Blocked_Reaction Reaction Inhibited (Reduced Fluorescence) COX2_Enzyme->Blocked_Reaction Prevents Substrate Binding

Caption: Principle of the fluorometric COX-2 inhibition assay.

Comparative Anti-inflammatory Data
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)
Compound X 45.32.816.2
Celecoxib (Ref.) 50.00.051000
Indomethacin (Ref.) 0.10.90.11

Discussion: Compound X demonstrates preferential inhibition of the COX-2 enzyme over COX-1, with a selectivity index of 16.2. Its potency against COX-2 (IC₅₀ = 2.8 µM) is moderate but significantly weaker than the highly potent and selective reference drug, Celecoxib (IC₅₀ = 0.05 µM). Compared to the non-selective inhibitor Indomethacin, Compound X shows a more favorable selectivity profile for COX-2. This suggests that the thiohydantoin scaffold of Compound X could serve as a starting point for developing more potent and selective COX-2 inhibitors.

Overall Conclusion

This baseline bioactivity assessment provides a multi-faceted profile for 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one (Compound X) . The key findings are:

  • Anticancer Activity: The compound exhibits moderate, non-specific cytotoxicity at micromolar concentrations, but is significantly less potent than the clinical standard, Doxorubicin.

  • Antimicrobial Activity: It possesses weak antibacterial and antifungal properties, indicating it is not a strong candidate for development as an antimicrobial agent in its current form.

  • Anti-inflammatory Activity: The most promising activity was observed in this area, where Compound X demonstrated moderate and selective inhibition of the COX-2 enzyme.

References

  • Al-Jadiri, A. A., & Al-Juboori, A. A. H. (2023). Synthesis, characterization of a new series of thiohydantoin derivatives and study their biological activity against prostate cancer and microbes. Journal of Kufa for Chemical Sciences, 2(10). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Sebha University. (n.d.). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Retrieved from [Link]

  • Egyptian Journal of Chemistry. (2021). Antioxidant and Antimicrobial Activities of Some Novel 2-Thiohydantoin Derivatives. Retrieved from [Link]

  • Baghdad Science Journal. (2024). Study of the Anticancer and Antimicrobial Biological Activity of a New Series of Thiohydantoin Derivatives. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]

  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • ResearchGate. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Pure. (2018). In vitro antimicrobial susceptibility testing methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]

  • MDPI. (n.d.). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Retrieved from [Link]

  • MDPI. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one proper disposal procedures

As a Senior Application Scientist, I recognize that handling novel heterocyclic compounds requires a rigorous, causally-driven approach to laboratory safety. 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one (also know...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel heterocyclic compounds requires a rigorous, causally-driven approach to laboratory safety. 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one (also known as 1-Acetyl-5-phenyl-2-thiohydantoin) is a specialized sulfur- and nitrogen-containing organic building block used in drug development[1].

Because this compound contains a thiohydantoin core, standard solvent or biological waste disposal protocols are strictly prohibited. The thermal degradation of its sulfanylidene (thioxo) and imidazolidin groups generates highly toxic and corrosive environmental pollutants[2]. This guide provides the authoritative, step-by-step operational and disposal methodologies required to manage this chemical safely and compliantly.

Part 1: Physicochemical Hazard Profile

To design a self-validating safety protocol, we must first understand the molecular characteristics that dictate the compound's behavior in the environment and during combustion.

PropertyValueOperational Implication
Chemical Name 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-oneContains a reactive thiohydantoin ring system.
CAS Number 61815-25-6Must be explicitly listed on all hazardous waste manifests[1].
Molecular Formula C11H10N2O2SHigh Carbon, Nitrogen, and Sulfur content dictates specific incineration parameters[3].
Molecular Weight 234.28 g/mol Solid state powder; requires strict dust-control engineering measures.
Hazard Class Non-halogenated organic (S/N containing)Must never be mixed with halogenated waste streams or general aqueous waste[4].

Part 2: Operational Safety & Handling Workflow

The toxicological profile of novel thiohydantoins is often not fully elucidated. Therefore, precautionary dermal and respiratory isolation is mandatory to prevent mucosal irritation or systemic absorption[4].

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all weighing and transfers within a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

    • Causality: This prevents the aerosolization of the fine powder into the laboratory environment, mitigating inhalation risks.

  • Personal Protective Equipment (PPE): Don nitrile gloves (double-gloving is recommended for bulk transfers), a particulate respirator (N95 or P100), and wrap-around safety goggles or a face shield[4].

    • Causality: Sulfur-containing organics can act as severe sensitizers; complete physical barriers prevent dermal micro-exposures.

  • Weighing & Transfer: Use an anti-static weighing boat and non-sparking spatulas.

    • Causality: Static charge can cause the dry powder to disperse unpredictably, leading to contamination of the analytical balance and the surrounding workspace.

Part 3: Spill Response & Containment Protocol

In the event of a localized spill, liquid solvents must be avoided. Adding liquid to a dry powder spill increases the surface area of contamination and can drive the compound into porous surfaces.

SpillResponse A 1. Spill Detected Isolate Area B 2. Evacuate & Ventilate Ensure Fume Hood Function A->B C 3. Don PPE (N95/P100, Nitrile Gloves) B->C D 4. Contain Spill (Avoid Dust Formation) C->D E 5. Sweep/Shovel Into Sealed Container D->E F 6. Label as Hazardous Sulfur/Nitrogen Waste E->F

Figure 1: Step-by-step operational workflow for dry powder thiohydantoin spill containment.

Spill Recovery Methodology:

  • Isolation: Immediately evacuate personnel from the immediate vicinity and ensure local exhaust ventilation is operating at maximum capacity.

  • Mechanical Recovery: Gently cover the spill with a damp, low-lint absorbent pad to suppress dust formation. Carefully sweep or shovel the material using a non-sparking tool into a rigid, sealable polyethylene container[4].

  • Decontamination: Wash the affected surface with a 5% sodium hypochlorite solution followed by copious amounts of water.

    • Causality: Mild oxidative cleaning helps chemically degrade residual thiohydantoin traces that mechanical sweeping missed.

Part 4: Chemical Disposal & Waste Management Plan

The core challenge in disposing of 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one lies in its elemental composition (C11H10N2O2S). When subjected to standard combustion, the sulfur atom oxidizes into sulfur dioxide (SO2) and sulfur trioxide (SO3), collectively known as SOx. Simultaneously, the nitrogen atoms in the imidazolidin ring oxidize into nitrogen oxides (NOx)[2]. Both are heavily regulated acid rain precursors.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Collect all solid waste, contaminated PPE, and empty primary containers in a designated, clearly labeled "Hazardous Solid Waste - Non-Halogenated (Contains Sulfur/Nitrogen)" bin.

  • Manifesting: Log the waste under CAS 61815-25-6. Explicitly note "High Sulfur/Nitrogen Content" on the EPA waste manifest.

    • Causality: This alerts the waste management contractor that the material cannot be sent to a standard municipal incinerator or landfill.

  • High-Temperature Incineration Routing: Ensure the waste is contracted to a facility utilizing an EPA-approved high-temperature incinerator operating above 1000°C[3].

    • Causality: Extreme thermal oxidation is required to completely break the robust heterocyclic thiohydantoin ring and prevent the formation of secondary toxic organic byproducts.

  • Scrubber Verification (Critical): Verify that the receiving facility complies with Maximum Achievable Control Technology (MACT) standards by employing an alkaline wet scrubber (e.g., a Venturi scrubber using NaOH or Ca(OH)2)[5].

    • Causality: The alkaline scrubber is chemically necessary to neutralize the acidic SOx and NOx combustion gases into inert, water-soluble salts (e.g., Na2SO4, NaNO3) before the exhaust is released into the atmosphere[2].

Incineration Compound 1-Acetyl-5-phenyl- 2-thioxoimidazolidin-4-one (C11H10N2O2S) Incinerator High-Temp Incineration (>1000°C) Compound->Incinerator Thermal Oxidation Gases Combustion Gases (CO2, H2O, NOx, SOx) Incinerator->Gases Flue Gas Emission Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Gas Treatment Neutralized Neutralized Salts (Na2SO4, NaNO3) + Clean Exhaust Scrubber->Neutralized Neutralization

Figure 2: Thermal degradation pathway illustrating the necessity of alkaline scrubbing for S/N-containing organics.

References

  • Fisher Scientific. "SAFETY DATA SHEET: 2-Thiohydantoin." Fisher Scientific. Available at: [Link]

  • PureWay. "Incineration 101: How Medical & Hazardous Waste is Disposed." PureWay. Available at: [Link]

  • Tri-Mer Corporation. "Q-Scrub Incinerator Scrubber." Tri-Mer. Available at: [Link]

  • Secretariat of the Basel Convention. "Technical guidelines on the environmentally sound incineration of hazardous wastes." Basel Convention. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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